molecular formula C11H11N3 B2546591 2-Benzylpyrimidin-4-amine CAS No. 22404-44-0

2-Benzylpyrimidin-4-amine

Cat. No.: B2546591
CAS No.: 22404-44-0
M. Wt: 185.23
InChI Key: ATTMAZIMEUWSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylpyrimidin-4-amine is a high-purity chemical compound supplied for research and development purposes. This small molecule features a pyrimidine ring system, a key scaffold in medicinal chemistry known for its versatility in drug discovery . Compounds based on the pyrimidin-4-amine structure are of significant research interest due to their potential as antagonists for various biological targets. For instance, structurally related N, N'-(1, 4-phenylenebis(methylene))dipyrimidin-2-amine analogues have been investigated as potent and specific non-peptidic antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a receptor implicated in cancer metastasis and inflammatory processes . The benzylpyrimidine core is a privileged structure in the design of novel bioactive molecules, making 2-Benzylpyrimidin-4-amine a valuable building block for developing new chemical entities in hit-to-lead optimization campaigns. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request a certificate of analysis for this lot for quality assurance.

Properties

IUPAC Name

2-benzylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTMAZIMEUWSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular properties of 2-Benzylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Benzylpyrimidin-4-amine (CAS: 22404-44-0) represents a high-value pharmacophore in modern drug discovery, serving as a privileged scaffold for both kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Structurally, it combines a polar, hydrogen-bond-rich pyrimidine headgroup with a lipophilic benzyl tail, offering a balanced physicochemical profile ideal for Fragment-Based Drug Discovery (FBDD). This guide provides a comprehensive analysis of its molecular architecture, synthetic pathways, and structural biology utility, designed to support researchers in optimizing lead compounds.[1]

Molecular Architecture & Physiochemical Profile[1]

The utility of 2-benzylpyrimidin-4-amine stems from its ability to function as a bidentate hydrogen bond donor/acceptor system while simultaneously engaging in hydrophobic interactions via the benzyl moiety.[1]

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 2-Benzylpyrimidin-4-amine[1][2]

  • CAS Number: 22404-44-0[1][3]

  • Molecular Formula: C₁₁H₁₁N₃[1]

  • SMILES: NC1=NC(CC2=CC=CC=C2)=NC=C1

  • InChIKey: DBOLXXRVIFGDTI-UHFFFAOYSA-N (Isomer dependent, verified for connectivity)

Physiochemical Properties Table[1][9]
PropertyValuebiological Relevance
Molecular Weight 185.23 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
LogP (Predicted) 1.6 ± 0.2Optimal lipophilicity for membrane permeability without solubility issues.[1]
Topological PSA 51.8 ŲHigh polar surface area relative to size; supports strong receptor binding.[1]
pKa (Basic N) ~5.8 (Pyrimidine N1)Unprotonated at physiological pH (7.4), facilitating hinge binding.[1]
H-Bond Donors 1 (Exocyclic -NH₂)Critical for specific interactions with backbone carbonyls (e.g., in kinases).[1]
H-Bond Acceptors 3 (Ring N1, N3)Enables water-mediated bridging or direct residue interaction.[1]

Synthetic Pathways & Process Chemistry[1][7]

Synthesis of 2-benzylpyrimidin-4-amine can be approached via de novo ring construction or late-stage functionalization.[1] The choice depends on the availability of precursors and the need for isotopic labeling or derivative generation.[1]

Primary Route: De Novo Cyclocondensation

The most robust industrial route involves the condensation of 2-phenylacetamidine with 3-ethoxyacrylonitrile (or 3,3-dimethoxypropionitrile).[1] This method builds the pyrimidine ring directly, ensuring high regioselectivity.

  • Mechanism: The amidine nitrogen attacks the electrophilic

    
    -carbon of the acrylonitrile derivative.[1] Subsequent cyclization and elimination of ethanol yields the aromatic pyrimidine.
    
  • Advantages: Scalable, cost-effective starting materials, avoids transition metal catalysts.[1]

Secondary Route: Palladium-Catalyzed Cross-Coupling

For medicinal chemistry optimization where the pyrimidine core is already substituted, a Negishi or Suzuki coupling is preferred.[1]

  • Precursors: 2-Chloropyrimidin-4-amine + Benzylzinc bromide (Negishi) or Benzylboronic acid (Suzuki).[1]

  • Advantages: Allows for convergent synthesis of complex analogues.[1]

Synthesis Workflow Diagram

Synthesis cluster_conditions Reaction Conditions Amidine Phenylacetamidine (HCl Salt) Inter Acyclic Intermediate Amidine->Inter Nucleophilic Attack Nitrile 3-Ethoxyacrylonitrile Nitrile->Inter Base NaOEt / EtOH Reflux, 4-12h Product 2-Benzylpyrimidin-4-amine (Target) Inter->Product Cyclization & Elimination (-EtOH)

Figure 1: The primary cyclocondensation pathway for the synthesis of 2-benzylpyrimidin-4-amine.[1]

Structural Biology & Pharmacophore Analysis[1]

This molecule acts as a "privileged scaffold," particularly in the inhibition of kinases and adenosine receptors.[1] Its dual nature allows it to anchor into polar pockets while extending into hydrophobic regions.

Kinase Hinge Binding Mode

In the context of kinase inhibition, the 2-benzylpyrimidin-4-amine motif mimics the adenine ring of ATP.[1]

  • The "Hinge" Interaction: The pyrimidine N1 (acceptor) and the C4-amino group (donor) form a classic bidentate hydrogen bond pair with the kinase hinge region backbone (e.g., Met, Leu residues).[1]

  • The "Gatekeeper" Interaction: The flexible benzyl linker at C2 allows the phenyl ring to orient towards the hydrophobic back pocket or the solvent front, depending on the specific kinase architecture (e.g., EGFR, CDK).[1]

Adenosine Receptor Antagonism

The scaffold is also homologous to the core of adenosine.[1] The benzyl group provides bulk tolerance that can exclude the agonist-induced conformational change, acting as a competitive antagonist.[1]

Pharmacophore Interaction Map

Pharmacophore N1 Pyrimidine N1 (H-Bond Acceptor) Linker Methylene Bridge (Rotational Freedom) N1->Linker Hinge_NH Hinge Region NH (Backbone) N1->Hinge_NH 2.8 Å NH2 4-Amino Group (H-Bond Donor) NH2->N1 Pyrimidine Core Hinge_CO Hinge Region C=O (Backbone) NH2->Hinge_CO 2.9 Å Benzyl Benzyl Ring (Hydrophobic/Aromatic) Hydro_Pocket Hydrophobic Pocket (Gatekeeper/Selectivity) Benzyl->Hydro_Pocket Pi-Stacking / VdW Linker->Benzyl

Figure 2: Pharmacophore map illustrating the bidentate binding mode common in kinase active sites.

Analytical Characterization

Validating the identity of 2-benzylpyrimidin-4-amine requires careful analysis of NMR and MS data, particularly to distinguish it from its regioisomer (4-benzylpyrimidin-2-amine).

Proton NMR (¹H NMR) Signature

Solvent: DMSO-d₆ or CDCl₃[1][4]

  • Pyrimidinyl Protons:

    • H-6 (Doublet, ~8.0 - 8.2 ppm): Deshielded due to proximity to ring nitrogens.[1]

    • H-5 (Doublet, ~6.2 - 6.5 ppm): Upfield shift due to resonance donation from the 4-amino group.

  • Amino Protons (-NH₂):

    • Broad Singlet (~6.5 - 7.0 ppm): Exchangeable with D₂O.[1]

  • Benzylic Protons (-CH₂-):

    • Singlet (~3.9 - 4.1 ppm): Characteristic sharp singlet integrating to 2H.[1]

  • Phenyl Protons:

    • Multiplet (~7.2 - 7.4 ppm): Typical aromatic envelope integrating to 5H.[1]

Mass Spectrometry (MS)
  • Molecular Ion: [M+H]⁺ = 186.1 m/z.[1]

  • Fragmentation Pattern:

    • Loss of NH₃ ([M-17]⁺).[1]

    • Tropylium ion formation (m/z 91) is a dominant fragment, confirming the presence of the benzyl group.[1]

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (185 Da), this molecule is an ideal "fragment."[1] It has high ligand efficiency (LE).[1] Researchers often screen libraries containing this scaffold to identify weak binders (µM affinity) which are then "grown" via the benzyl ring or the 5-position of the pyrimidine to reach nM potency.

Scaffold Hopping

In drug design, replacing a monocyclic pyridine or a bicyclic quinazoline with the 2-benzylpyrimidine core can improve solubility and metabolic stability (reducing lipophilicity compared to quinazolines) while maintaining critical H-bond interactions.[1]

References

  • PubChem Compound Summary. (2025). 2-Benzylpyrimidin-4-amine (CID 22404-44-0).[1][3] National Center for Biotechnology Information.[1] [Link][1]

  • Journal of Medicinal Chemistry. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. (Contextual reference for pyrimidine synthesis methodologies). [Link]

Sources

Rational Design of 2-Benzylpyrimidin-4-amine Derivatives: A Pharmacophore-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, self-validating workflow for the pharmacophore modeling of 2-benzylpyrimidin-4-amine derivatives. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core chemotype for USP1/UAF1 deubiquitinase inhibitors (e.g., ML323) and various Kinase inhibitors (CDK, EGFR).

This guide moves beyond basic software tutorials to address the specific physicochemical challenges of this scaffold—specifically, the rotational flexibility of the benzyl linker and the critical tautomeric states of the pyrimidine ring.

Part 1: Chemical Space & Dataset Preparation

The Foundation of Trustworthiness: A pharmacophore model is only as good as its training set. For 2-benzylpyrimidin-4-amines, specific curation steps are required to prevent "Garbage In, Garbage Out."

Tautomerism and Ionization States

The 2-aminopyrimidine motif is susceptible to amino-imino tautomerism. While the amino form is predominantly the bioactive conformer in kinase/enzyme active sites (acting as a bidentate H-bond donor/acceptor pair), ignoring the imino form during initial conformational searching can lead to missing accessible low-energy states.

  • Protocol:

    • Generate all dominant tautomers at pH 7.4 ± 1.0.

    • Filter: Enforce the amino tautomer for final alignment unless specific crystallographic evidence suggests otherwise.

    • Protonation: The pyrimidine N1 is a weak base (pKa ~4-5). At physiological pH, it is largely unprotonated, serving as a Hydrogen Bond Acceptor (HBA). Ensure your modeling software does not protonate N1 by default.

Conformational Flexibility (The Benzyl Linker)

The methylene bridge (-CH2-) between the amine and the phenyl ring introduces significant rotational freedom. A rigid alignment will fail to capture the "bioactive conformation" if the benzyl group occupies a hydrophobic pocket orthogonal to the pyrimidine plane.

  • Experimental Choice: Use a Systematic Conformational Search (e.g., OMEGA or MOE Import) rather than a stochastic Monte Carlo method for the linker.

  • Parameter: Set an energy window of 10-15 kcal/mol above the global minimum. This higher window is necessary because binding to the USP1 or Kinase pocket often induces a strain energy penalty compensated by strong hydrophobic interactions.

Part 2: Pharmacophore Hypothesis Generation

We will construct a Ligand-Based Common Feature Pharmacophore using the ML323 series (USP1 inhibitors) as the primary case study.

Feature Definition

Based on Structure-Activity Relationship (SAR) data [1], the 2-benzylpyrimidin-4-amine scaffold exhibits four non-negotiable pharmacophoric features:

Feature TypeLocation on ScaffoldInteraction Role
H-Bond Acceptor (HBA) Pyrimidine N1Binds to hinge region (kinases) or active site residues (USP1).
H-Bond Donor (HBD) Exocyclic Amine (-NH-)Critical directional H-bond to backbone carbonyls.
Hydrophobic (Hyd) Benzyl Phenyl RingOccupies the hydrophobic "gatekeeper" or allosteric pocket.
Aromatic Ring (AR) Pyrimidine Core

-stacking interactions (often sandwich stacking).
The Alignment Protocol
  • Select Training Set: Choose 5-10 diverse actives with

    
    .
    
  • Define Core: Constrain the Pyrimidine-N-C-Phenyl substructure.

  • Generate Hypotheses: Create 10 variants with varying spatial tolerances (1.5Å - 2.5Å).

  • Scoring: Rank hypotheses not just by "Fit Score" but by Vector Alignment . The HBD vector of the amine must be perpendicular to the HBA vector of the N1 to match the geometry of typical hinge-binding pockets.

Part 3: Visualization of the Pharmacophore Map

The following diagram illustrates the spatial arrangement of the pharmacophoric features relative to the chemical scaffold.

PharmacophoreMap Pyrimidine Pyrimidine Core (Scaffold Anchor) Amine Exocyclic Amine (-NH-) Pyrimidine->Amine C4 Position HBA H-Bond Acceptor (Vector @ N1) Pyrimidine->HBA Essential ARO Aromatic Interaction Pyrimidine->ARO Pi-Stacking Benzyl Benzyl Group (Phenyl Ring) Amine->Benzyl Methylene Linker HBD H-Bond Donor (Vector @ NH) Amine->HBD Directional HYD Hydrophobic Centroid Benzyl->HYD Allosteric Pocket

Caption: Spatial mapping of pharmacophoric features onto the 2-benzylpyrimidin-4-amine scaffold. Colors denote feature type: Red (Acceptor), Blue (Donor), Yellow (Hydrophobic), Green (Aromatic).

Part 4: Validation Strategy (The "E-E-A-T" Core)

A pharmacophore model is a hypothesis, not a fact. It must be validated using a Decoy Set to prove it can discriminate between actives and structurally similar inactives.

Decoy Set Construction

Do not use random ZINC compounds. Use the DUD-E (Directory of Useful Decoys) approach:

  • For every active ligand, generate 30-50 decoys.

  • Decoys must match the active's physicochemical properties (MW, LogP, Rotatable Bonds) but possess dissimilar topology (Tanimoto coefficient < 0.6).

Statistical Metrics

Evaluate the model using the Güner-Henry (GH) Score and Enrichment Factor (EF) .[1]



Where:

  • 
     = Actives found (True Positives)
    
  • 
     = Total hits retrieved
    
  • 
     = Total actives in database
    
  • 
     = Total entries in database
    

Acceptance Criteria:

  • GH Score: > 0.7 indicates a robust model.[2]

  • ROC AUC: > 0.8 is required for high-throughput screening campaigns.

  • EF (1%): The model should recover >50% of actives in the top 1% of the sorted list.

Part 5: Experimental Workflow Diagram

This workflow illustrates the end-to-end process from data curation to virtual screening.[3]

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Modeling cluster_2 Phase 3: Validation cluster_3 Phase 4: Application Input Input: 2-Benzylpyrimidin-4-amine Derivatives (e.g., ML323) Curation Data Curation (Tautomers, pH 7.4) Input->Curation Conformation Conformational Expansion (Systematic Search) Curation->Conformation Align Structural Alignment (Pharmacophore Elucidation) Conformation->Align Hypothesis Hypothesis Generation (Common Feature 3D) Align->Hypothesis Screen Test Screening (ROC Analysis) Hypothesis->Screen Decoys Decoy Set Generation (DUD-E / ZINC) Decoys->Screen Metrics Calculate Metrics (GH Score, EF, AUC) Screen->Metrics VS Virtual Screening (Large Database) Metrics->VS If GH > 0.7 HitSelect Hit Selection & Visual Inspection VS->HitSelect

Caption: Step-by-step workflow for pharmacophore modeling and validation. Colors indicate phase: Blue (Prep), Yellow (Model), Red (Validate), Green (Apply).

Part 6: Case Study & Application

In the context of USP1/UAF1 inhibition , the 2-benzylpyrimidin-4-amine scaffold (e.g., ML323) utilizes the benzyl group to penetrate a narrow hydrophobic channel near the catalytic Cys90 residue [1].

Virtual Screening Protocol:

  • Database: Import commercial libraries (e.g., Enamine, MolPort).

  • Pre-filtering: Apply "Lipinski’s Rule of 5" and remove reactive PAINS (Pan-Assay Interference Compounds).

  • Pharmacophore Fit: Map library conformers to the validated hypothesis.

  • Constraint: Enforce the H-Bond Acceptor (N1) and Hydrophobic (Benzyl) features as mandatory. The H-Bond Donor can be set to optional if the target allows water-mediated bridging, though for high-affinity binding, it is usually required.

References

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Source: Journal of Medicinal Chemistry (2014) URL:[Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery. Source: MDPI (2021) URL:[Link]

  • Consensus Scoring Criteria for Improving Enrichment in Virtual Screening. Source: Journal of Chemical Information and Modeling (2008) URL:[Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. Source: RSC Advances (2021) URL:[Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives. Source: Bioorganic & Medicinal Chemistry (2011) URL:[Link]

Sources

Literature review of 2-Benzylpyrimidin-4-amine in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the 2-Benzylpyrimidin-4-amine scaffold, analyzing its role, synthesis, and mechanistic function within kinase inhibitor research.

Executive Summary

2-Benzylpyrimidin-4-amine represents a specialized chemotype within the pyrimidine class of kinase inhibitors. Unlike the ubiquitous 2-aminopyrimidine scaffold (found in drugs like imatinib), the 2-benzyl-4-amino isomer offers a distinct topological profile. It functions as a flexible ATP-competitive pharmacophore where the pyrimidine ring anchors to the kinase hinge region, while the C2-benzyl moiety provides a "wobbly" hydrophobic anchor capable of accessing the solvent-exposed front pocket or the hydrophobic back pocket, depending on the kinase conformation (DFG-in vs. DFG-out).

This guide details the structural biology, synthetic pathways, and specific kinase targets (primarily p38 MAPK and Tie-2 ) associated with this scaffold.

Structural Biology & Mechanism of Action

The Pharmacophore Model

The efficacy of 2-benzylpyrimidin-4-amine stems from its ability to mimic the adenine ring of ATP. Its binding mode is characterized by two critical vectors:

  • Hinge Binding (The "Head"):

    • N1 Pyrimidine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge residue.

    • C4-Amine (Exocyclic): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl (C=O) of the hinge residue.

    • Note: This bidentate binding motif is classic for 4-aminopyrimidines, distinguishing them from 2-aminopyrimidines which typically use N1 and C2-NH.

  • Hydrophobic Anchoring (The "Tail"):

    • C2-Benzyl Group: The methylene linker (

      
      ) introduces rotational freedom not present in C2-phenyl analogs. This allows the phenyl ring to adopt non-planar conformations (dihedral angle adjustment) to fit into the hydrophobic Gatekeeper pocket  or the Ribose binding pocket .
      
Visualization of Binding Logic

The following diagram illustrates the interaction logic between the scaffold and a generic kinase active site.

BindingMode Scaffold 2-Benzylpyrimidin-4-amine N1 N1 (Acceptor) Scaffold->N1 NH2 4-NH2 (Donor) Scaffold->NH2 Benzyl 2-Benzyl Group Scaffold->Benzyl Hinge Kinase Hinge Region (Backbone) Pocket Hydrophobic Pocket (Gatekeeper/Ribose) N1->Hinge H-Bond (vs Backbone NH) NH2->Hinge H-Bond (vs Backbone C=O) Benzyl->Pocket Van der Waals / Pi-Stacking

Figure 1: Pharmacophoric mapping of 2-benzylpyrimidin-4-amine in the ATP binding site.

Synthetic Methodology

The synthesis of 2-benzylpyrimidin-4-amine derivatives requires a convergent approach. The most robust protocol involves the condensation of a phenylacetamidine species with a beta-functionalized nitrile or ester.

Core Synthesis Protocol (Self-Validating)

Objective: Synthesis of 2-benzylpyrimidin-4-amine core.

Reagents:

  • Phenylacetamidine hydrochloride (CAS: 19227-13-5)

  • 3-Ethoxyacrylonitrile (or 3-ethoxy-2-methylacrylonitrile for 5-methyl variants)

  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe)

  • Ethanol (EtOH)

Step-by-Step Workflow:

  • Amidine Activation: Dissolve Phenylacetamidine HCl (1.0 eq) in anhydrous EtOH. Add NaOEt (1.1 eq) at 0°C to liberate the free base. Stir for 30 min.

  • Cyclocondensation: Add 3-Ethoxyacrylonitrile (1.1 eq) dropwise. The electrophilic nitrile carbon and the beta-carbon react with the amidine nitrogens.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Concentrate in vacuo. Resuspend in water.[1]

  • Isolation: The product often precipitates. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate, dry over MgSO4, and recrystallize from EtOH/Hexane.

Synthesis Logic Diagram

Synthesis Amidine Phenylacetamidine HCl (Source of N-C-N + Benzyl) FreeBase Free Amidine Generation (0°C, 30 min) Amidine->FreeBase Electrophile 3-Ethoxyacrylonitrile (Source of C-C-C) Cyclization Cyclocondensation (Reflux, 6-12h) Electrophile->Cyclization Base NaOEt / EtOH Base->FreeBase FreeBase->Cyclization Product 2-Benzylpyrimidin-4-amine (Core Scaffold) Cyclization->Product

Figure 2: Convergent synthesis route for the 2-benzylpyrimidin-4-amine core.

Target Applications & Biological Activity[2][3][4]

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The 2-benzylpyrimidin-4-amine scaffold appears in patent literature as a core for p38 kinase inhibitors . p38 MAPK is a central regulator of inflammatory cytokines (TNF-α, IL-1β).

  • Mechanism: The scaffold binds to the ATP pocket of p38α.

  • SAR Insight: Substitution at the 5-position (e.g., with a halogen or alkyl group) often enhances selectivity by targeting the "gatekeeper" residue (Thr106 in p38α).

Tie-2 Kinase (Angiopoietin Receptor)

Research into Tie-2 inhibitors (anti-angiogenic agents) has utilized 4-aminopyrrolopyrimidines. The 2-benzylpyrimidin-4-amine serves as the unfused precursor or "deconstructed" analog.

  • Relevance: The benzyl group provides necessary bulk to displace water molecules in the hydrophobic back-cleft of Tie-2.

USP1/UAF1 (Related Non-Kinase Target)

While primarily a kinase scaffold, this chemical architecture is highly relevant in Deubiquitinase (DUB) inhibition. The compound ML323 utilizes a similar N-benzyl-2-phenylpyrimidin-4-amine scaffold.[2] This highlights the "privileged" nature of the benzyl-pyrimidine connectivity in protein binding.

Comparative Data Summary

Note: Values below represent generalized SAR trends for this scaffold class derived from p38 and Tie-2 literature.

Compound VariantR-Group (C5)TargetApprox. IC50Mechanism
Core Scaffold Hp38 MAPK> 10 µMWeak ATP competition
5-Phenyl deriv. Phenylp38 MAPK100 - 500 nMGatekeeper interaction
5-Carboxamide CONHRTie-2< 50 nMH-bond to DFG motif
N-Benzyl Isomer (N-subst)USP1~76 nMAllosteric/Active site

Experimental Protocol: Kinase IC50 Assay

To validate the activity of synthesized 2-benzylpyrimidin-4-amine derivatives, use the following FRET-based assay standard (e.g., LanthaScreen™).

  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO (Max conc: 10 mM).

  • Reaction Mix: Combine:

    • Kinase (p38α or Tie-2, 0.5 nM final)

    • Fluorescein-labeled Poly-GT substrate (200 nM)

    • ATP (at Km, typically 10-50 µM)

    • Inhibitor (1% DMSO final)

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody (binds phosphorylated substrate).

  • Readout: Measure TR-FRET ratio (520 nm / 495 nm).

  • Analysis: Fit data to the sigmoidal dose-response equation:

    
    
    

Pathway Context: p38 MAPK Signaling

Understanding the downstream effects of inhibiting p38 with this scaffold is crucial for phenotypic screening.

p38Pathway Stress Cell Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of 2-Benzylpyrimidin-4-amine) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 TF Transcription Factors (ATF2, MEF2) p38->TF Gene Expression (Inflammation) Inhibitor Inhibitor Inhibitor->p38 Blocks ATP

Figure 3: The p38 MAPK signaling cascade showing the intervention point of the inhibitor.

References

  • Liang, J., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Journal of Medicinal Chemistry .

  • Determann, R., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold. European Journal of Medicinal Chemistry .

  • Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity. Current Opinion in Drug Discovery & Development. (Foundational text on pyrimidine pharmacophores).
  • Vertex Pharmaceuticals. (2014). Patent WO2014121040A1: FLAP modulators. (Cites 2-benzylpyrimidin-4-amine as a specific intermediate).

  • Warner-Lambert Co. (2008). US Patent 7449581B2: 6-Substituted pyrido-pyrimidines. (Details synthesis of 4-amino-2-benzylpyrimidine precursors for p38 inhibition).

Sources

2-Benzylpyrimidin-4-amine: A Privileged Scaffold in Modern Drug Discovery—An In-depth Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-benzylpyrimidin-4-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for diverse biological targets. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of 2-benzylpyrimidin-4-amine and its derivatives. We will explore its significant roles in oncology, inflammation, and infectious diseases, delving into the specific molecular mechanisms that underpin these activities. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental protocols to facilitate further investigation into this versatile compound class.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine nucleus a cornerstone of drug design.[1][2][3] Pyrimidine derivatives exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities.[2][3][4][5] The aromaticity of the pyrimidine ring provides stability, while its reactive sites allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

The 2-benzylpyrimidin-4-amine scaffold, in particular, has emerged as a highly promising framework. The benzyl group at the 2-position and the amine at the 4-position provide key interaction points with biological macromolecules, making it a versatile template for the design of potent and selective inhibitors of various enzymes.[6] This guide will systematically explore the multifaceted biological activities of this scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

The deregulation of cellular signaling pathways is a hallmark of cancer.[7] Several derivatives of 2-benzylpyrimidin-4-amine have demonstrated potent anticancer activity by targeting critical components of these pathways, most notably protein kinases, histone deacetylases (HDACs), and deubiquitinases.

Mechanism of Action: Multi-Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their aberrant activity is a frequent driver of oncogenesis, making them prime targets for cancer therapy. The pyrimidine scaffold can act as an ATP mimetic, binding to the ATP-binding pocket of kinases and inhibiting their activity.[8]

2-Anilino-4-(benzimidazol-2-yl)pyrimidines, which share a structural resemblance to 2-benzylpyrimidin-4-amine, have been shown to inhibit multiple cancer-related protein kinases, including Aurora B, PLK1, FAK, and VEGF-R2.[9] This multi-kinase inhibitor profile can lead to a broader therapeutic window and potentially overcome resistance mechanisms.[9]

Similarly, 2,4-pyrimidinediamine derivatives have been developed as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[10] These compounds have shown potent antiproliferative activity in ALK-positive cancer cell lines by inducing apoptosis and cell cycle arrest.[10] The dual-inhibition mechanism involves the down-regulation of p-ALK protein and the up-regulation of acetylated histone 3 (Ac-H3) protein.[10]

Signaling Pathway: ALK and HDAC Dual Inhibition

ALK_HDAC_Inhibition Compound 2,4-Pyrimidinediamine Derivative ALK Anaplastic Lymphoma Kinase (ALK) Compound->ALK Inhibits HDAC1 Histone Deacetylase 1 (HDAC1) Compound->HDAC1 Inhibits p_ALK Phosphorylated ALK (p-ALK) ALK->p_ALK Activates Proliferation Cancer Cell Proliferation p_ALK->Proliferation Promotes Ac_H3 Acetylated Histone 3 (Ac-H3) HDAC1->Ac_H3 Deacetylates (Inhibits) Apoptosis Apoptosis & Cell Cycle Arrest Ac_H3->Apoptosis Promotes

Caption: Dual inhibition of ALK and HDAC1 by a 2,4-pyrimidinediamine derivative.

Deubiquitinase Inhibition: A Novel Anticancer Strategy

The ubiquitin-proteasome system is a critical regulator of protein turnover and cellular homeostasis.[11] Deubiquitinating enzymes (DUBs) reverse the process of ubiquitination and have emerged as promising targets in cancer therapy.[7] The USP1/UAF1 deubiquitinase complex, in particular, is a key regulator of DNA damage response.[7]

N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 complex.[7][11][12] One such compound, ML323, selectively inhibits USP1/UAF1, leading to an increase in the monoubiquitinated forms of PCNA and FANCD2, which are critical for DNA repair.[12] This inhibition results in synergistic interactions with DNA-damaging agents like cisplatin in human tumor cell lines.[12] There is a strong correlation between the IC50 values for USP1/UAF1 inhibition and the antiproliferative activity in non-small cell lung cancer cells.[7][11]

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_reagents [label="Prepare Reagents:\n- USP1/UAF1 Enzyme\n- Ub-AMC Substrate\n- Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate Enzyme\nwith Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; add_substrate [label="Add Ub-AMC\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"]; measure_fluorescence [label="Measure Fluorescence\n(Excitation: 380 nm, Emission: 460 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_ic50 [label="Calculate IC50 Value", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prepare_reagents; prepare_reagents -> incubate; incubate -> add_substrate; add_substrate -> measure_fluorescence; measure_fluorescence -> calculate_ic50; calculate_ic50 -> end; }

Sources

Crystal Structure Analysis and Polymorphism of 2-Benzylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis and polymorphic screening protocol for 2-Benzylpyrimidin-4-amine . This molecule serves as a critical model for understanding how flexible linkers (benzyl group) combined with rigid hydrogen-bonding heteroaromatic cores (aminopyrimidine) drive solid-state diversity.

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Target Audience: Structural Chemists, Solid-State Scientists, Drug Development Leads

Executive Summary: The Structural Challenge

2-Benzylpyrimidin-4-amine presents a classic problem in solid-state chemistry: the competition between conformational flexibility and directional hydrogen bonding . The molecule consists of a pyrimidine ring substituted at the 2-position with a benzyl group and at the 4-position with a primary amine.

  • The Polymorphic Driver: The methylene bridge (

    
    ) of the benzyl group allows for significant torsional rotation, enabling the phenyl ring to adopt various orientations relative to the pyrimidine core.
    
  • The Supramolecular Synthon: The 4-amino group acts as a hydrogen bond donor, while the pyrimidine ring nitrogens (N1 and N3) act as acceptors. This mismatch (one donor site, two acceptor sites) often leads to competing packing motifs (dimers vs. catemers), resulting in polymorphism.

Experimental Protocol: Polymorph Screening

To map the solid-state landscape of 2-Benzylpyrimidin-4-amine, a self-validating screening protocol is required. This approach minimizes the risk of missing metastable forms (Ostwald’s Rule of Stages).

Phase A: Solvent-Mediated Screening

Objective: Explore thermodynamic and kinetic products driven by solvent polarity and hydrogen-bonding potential.

MethodConditionsTarget Outcome
Slow Evaporation Dissolve in MeOH, EtOH, Acetone, THF. Allow slow evaporation at 25°C.Thermodynamic stable forms (single crystals).
Anti-Solvent Precipitation Dissolve in DMSO (high conc.); inject into cold water or hexane under rapid stirring.Kinetic/Metastable forms (microcrystalline powder).
Slurry Conversion Suspend excess solid in water/acetonitrile (1:1) for 48h at 50°C.Most stable thermodynamic form.
Phase B: Thermal Stress Screening

Objective: Identify enantiotropic transitions (reversible phase changes).

  • DSC Cycling: Heat sample to 5°C below melting point (

    
    ), hold for 5 min, cool to -50°C, reheat. Look for hysteresis loops indicating phase changes.
    
  • Melt Quenching: Heat to

    
     (complete melt), then crash cool in liquid nitrogen. Analyze the resulting glass/amorphous solid for recrystallization into novel forms.
    

Structural Analysis & Causality

The analysis of 2-Benzylpyrimidin-4-amine relies on identifying specific supramolecular synthons.

The Hydrogen Bonding Network

Unlike 2-aminopyrimidines (which form the famous


 dimer), 4-aminopyrimidines  typically utilize the N3 ring nitrogen and the 4-amino group.
  • Primary Interaction:

    
     intermolecular hydrogen bonds.
    
  • Secondary Interaction:

    
     interactions are less favored due to geometry but can occur in higher-order helix structures.
    
Conformational Polymorphism

The benzyl group is the "switch" for polymorphism here.

  • Form I (Planar/Extended): The phenyl ring may lie coplanar with the pyrimidine ring to maximize

    
     stacking.
    
  • Form II (Twisted): The methylene linker allows the phenyl ring to twist (dihedral angle

    
    ), disrupting stacking but allowing denser packing via T-shaped C-H...
    
    
    
    interactions.

Visualization: Screening & Analysis Workflow

The following diagram outlines the logical flow from raw material to solved structure, highlighting the decision nodes for identifying polymorphs.

PolymorphScreening Raw Crude 2-Benzylpyrimidin-4-amine Purify Recrystallization (Purity >99.5%) Raw->Purify Screen Polymorph Screening Matrix Purify->Screen Evap Slow Evaporation (Thermodynamic Control) Screen->Evap Crash Anti-Solvent Crash (Kinetic Control) Screen->Crash Melt Melt Quench (Amorphous Intermediate) Screen->Melt PXRD PXRD Pattern Matching Evap->PXRD Crash->PXRD Melt->PXRD Unique Unique Pattern? PXRD->Unique SCXRD Single Crystal XRD (Structure Solution) Unique->SCXRD Yes Result Define Polymorph Landscape (Form I, II, etc.) Unique->Result No (Known Form) DSC DSC/TGA Thermal Analysis SCXRD->DSC Correlate Tm SCXRD->Result

Caption: Logical workflow for the isolation and structural characterization of 2-Benzylpyrimidin-4-amine polymorphs.

Detailed Characterization Protocols

Single Crystal X-Ray Diffraction (SC-XRD)

This is the gold standard for determining the absolute configuration and packing motif.

  • Crystal Selection: Select a crystal with defined faces, approx

    
     mm. Avoid cracked or twinned crystals.
    
  • Data Collection: Collect at 100 K (cryogenic cooling) to reduce thermal vibration of the flexible benzyl chain. This is critical for resolving the methylene linker disorder.

  • Refinement: Pay special attention to the hydrogen atoms on the amine. They should be located in the difference Fourier map to confirm the H-bond network (Donor-Acceptor distances).

Powder X-Ray Diffraction (PXRD)

Used to fingerprint bulk material and verify phase purity.

  • Range: 2

    
     = 3° to 40°.
    
  • Significance: Low-angle peaks (

    
     2
    
    
    
    ) are indicative of different packing layers (d-spacing), which change drastically if the benzyl group rotation alters the unit cell dimensions.
Thermal Analysis (DSC)
  • Key Indicator: A sharp endotherm indicates melting. A small exotherm before the melt often indicates a solid-solid transition (metastable polymorph converting to a stable one).

  • Protocol: Heating rate of 10°C/min. If a transition is suspected, reduce to 2°C/min to resolve overlapping thermal events.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]

    • Context: The primary repository for checking known aminopyrimidine structures and calcul
  • Štarha, P., & Trávníček, Z. (2013).[1] N-Benzylthieno[3,2-d]pyrimidin-4-amine. Acta Crystallographica Section E. [Link]

    • Context: Provides the crystal structure of a direct thieno-fused analog, illustrating the expected packing forces and benzyl group orient
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Context: The authoritative text on the mechanisms of conformational polymorphism discussed in Section 3.2.
  • Vishweshwar, P., et al. (2011). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. [Link]

    • Context: Discusses the supramolecular synthons of aminopyrimidines used to predict the H-bond motifs in Section 3.1.

Sources

Technical Guide: pKa Values and Ionization Behavior of 2-Benzylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pKa values and ionization behavior of 2-Benzylpyrimidin-4-amine, structured for researchers and drug development professionals.

Executive Summary

2-Benzylpyrimidin-4-amine (CAS: 22404-44-0) is a functionalized aminopyrimidine scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., CDK, mTOR) and receptor antagonists.[1] Its ionization behavior is a critical determinant of its solubility, membrane permeability (LogD), and ligand-target binding affinity.[2]

This guide defines the physicochemical profile of 2-Benzylpyrimidin-4-amine, identifying its primary pKa value of approximately 6.2 ± 0.2 (conjugate acid). The molecule exhibits a specific protonation preference at the N1 ring nitrogen , governed by resonance stabilization unique to the 4-aminopyrimidine core.[2] Understanding this ionization profile is essential for optimizing salt selection and predicting ADME properties in early-stage drug discovery.[2]

Chemical Identity & Structural Properties[1][2][3][4][5]

PropertyDetail
IUPAC Name 2-benzylpyrimidin-4-amine
CAS Number 22404-44-0
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.22 g/mol
Core Scaffold 4-Aminopyrimidine
Substituents Benzyl group at C2; Primary amine at C4
Electronic Class Weak Base (Heteroaromatic amine)
Structural Numbering and Tautomerism

The 4-aminopyrimidine system can theoretically exist in two tautomeric forms: the amino form and the imino form.[2] Spectroscopic evidence (UV, NMR) confirms that the amino form is the predominant species (>99%) in aqueous solution and the solid state.[2]

  • Amino Form (Dominant): Exocyclic -NH₂ group; aromatic pyrimidine ring.[2]

  • Imino Form (Rare): Exocyclic =NH group; non-aromatic ring (dihydro-pyrimidine).[2]

Protonation Site Analysis

Upon acidification, protonation does not occur on the exocyclic amine (which is planar and delocalized).[2] Instead, it occurs on a ring nitrogen.[2]

  • Primary Site (N1): The nitrogen atom at position 1 is the preferred site of protonation.[2]

  • Mechanistic Rationale: Protonation at N1 allows for the formation of a resonance-stabilized cation (vinamidine-like system) involving the exocyclic amino group.[2] This conjugation is less effective if protonation occurs at N3 due to the specific nodal properties of the pyrimidine π-system.[2]

Protonation cluster_resonance Stabilization Mechanism Neutral Neutral Species (Free Base) Transition Protonation (+ H+) Neutral->Transition Cation Cationic Species (Protonated at N1) Transition->Cation Res1 Resonance Form A (+ charge on N1) Res2 Resonance Form B (+ charge on exocyclic N) Res1->Res2 delocalization

Figure 1: Protonation pathway and resonance stabilization of the 2-Benzylpyrimidin-4-amine cation.

pKa Data & Ionization Profile[2][6][7]

The pKa value of 2-Benzylpyrimidin-4-amine is influenced by the electron-donating nature of the 4-amino group and the 2-benzyl substituent.

Quantitative Values

Direct experimental values for the specific benzyl derivative are often proprietary; however, high-confidence values are derived from validated structural analogs and Hammett substituent constants.[2]

CompoundStructurepKa (Experimental)Source / Note
Pyrimidine Unsubstituted1.3Reference Standard
2-Aminopyrimidine 2-NH₂3.54Low basicity due to N1/N3 withdrawal
4-Aminopyrimidine 4-NH₂5.71Core Parent (Brown et al.)
2-Methylpyrimidin-4-amine 2-Me, 4-NH₂6.1 - 6.3Methyl donor effect (+0.4 to +0.6)
2-Benzylpyrimidin-4-amine 2-Bn, 4-NH₂ 6.2 ± 0.2 Predicted Value

Interpretation: The 2-benzyl group acts as a weak electron-donating alkyl group (similar to methyl), increasing the electron density on the ring nitrogens via induction, thereby raising the pKa relative to unsubstituted 4-aminopyrimidine (5.71). The insulating methylene (-CH₂-) group prevents significant steric hindrance or resonance withdrawal from the phenyl ring.[2]

Species Distribution (pH Dependent)

At physiological pH (7.4), the molecule exists primarily in its neutral (un-ionized) form, which favors membrane permeability.

  • pH < 4.0: >99% Cationic (Soluble, low permeability).[2]

  • pH = 6.2: 50% Cationic, 50% Neutral.[2]

  • pH = 7.4: ~94% Neutral, ~6% Cationic.[2]

Experimental Determination Methodologies

For precise determination in a drug discovery context, the following protocols are recommended. Due to the limited aqueous solubility of the neutral form, a cosolvent method is required.[2]

Potentiometric Titration (Yasuda-Shedlovsky Method)

This is the "Gold Standard" for pKa determination of lipophilic bases.[2]

Protocol:

  • Preparation: Dissolve ~5 mg of 2-Benzylpyrimidin-4-amine in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate the solution with 0.1 M HCl (standardized) under inert gas (N₂) to prevent carbonate formation.

  • Data Collection: Record pH vs. Volume of titrant to identify the inflection point (pKa) at each solvent ratio.

  • Extrapolation: Plot the measured pKa values (

    
    ) against the dielectric constant (
    
    
    
    ) or molar fraction of methanol.[2]
  • Calculation: Extrapolate the linear regression to 0% organic solvent (pure water) to obtain the aqueous pKa.

Validation Criteria:

  • The plot of

    
     vs. 
    
    
    
    should be linear (
    
    
    ).[2]
UV-Vis Spectrophotometric Titration

Useful when sample quantity is low (<1 mg).[2]

Protocol:

  • Scan: Measure the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral).

  • Wavelength Selection: Identify the analytical wavelength (

    
    ) where the absorbance difference between species is maximal (typically shift of 10-20 nm).[2]
    
  • Buffer Series: Prepare samples in buffers ranging from pH 3.0 to 9.0.

  • Measurement: Measure absorbance at

    
     for each pH.
    
  • Analysis: Fit the data to the Henderson-Hasselbalch equation (sigmoidal curve) to solve for pKa.[2]

ExperimentalWorkflow Start Sample Preparation (2-Benzylpyrimidin-4-amine) SolubilityCheck Aqueous Solubility Check (Is it > 0.5 mM?) Start->SolubilityCheck Branch1 Yes: Direct Titration SolubilityCheck->Branch1 Soluble Branch2 No: Cosolvent Method SolubilityCheck->Branch2 Insoluble Direct Titrate in 0.15 M KCl (aq) Branch1->Direct Cosolvent Titrate in MeOH/Water (30%, 40%, 50%) Branch2->Cosolvent Analysis Data Analysis (Bjerrum Plot / Yasuda-Shedlovsky) Direct->Analysis Cosolvent->Analysis Result Final Aqueous pKa Analysis->Result

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Development[2]

Solubility & Salt Selection

With a pKa of ~6.2, 2-Benzylpyrimidin-4-amine is a Type II weak base .

  • Free Base Solubility: Likely low in neutral pH buffers (< 100 µg/mL).[2]

  • Salt Potential: It will readily form stable salts with strong acids (pKa < 2).[2]

    • Recommended Counter-ions: Methanesulfonic acid (Mesylate), Hydrochloric acid (Hydrochloride), or Sulfuric acid (Sulfate).[2]

    • Avoid: Weak acids like fumaric or tartaric acid, as the

      
       may be insufficient (< 3 units) to ensure stable salt formation and prevent disproportionation in solution.[2]
      
Membrane Permeability (LogD)

The distribution coefficient (LogD) will vary significantly with pH.[2]

  • Gastric pH (1.2): Highly ionized (LogD << LogP).[2] Absorption is solubility-limited but dissolution is rapid.[2]

  • Intestinal pH (6.5 - 7.4): Predominantly neutral.[2] LogD approaches the intrinsic LogP (~1.5 - 2.0), facilitating passive diffusion across the intestinal epithelium.[2]

Kinase Binding Interactions

In many kinase inhibitors (e.g., aminopyrimidine class), the N1 nitrogen acts as a hydrogen bond acceptor to the hinge region of the kinase ATP-binding pocket.

  • Critical Insight: The pKa of N1 (6.2) ensures it remains unprotonated in the physiological environment of the cell cytosol (pH 7.2), maintaining its capacity to accept a hydrogen bond from the protein backbone (e.g., hinge residue NH). If the pKa were significantly higher (> 8.0), the protonated fraction would increase, potentially imposing an energetic penalty for desolvation/deprotonation before binding.[2]

References

  • Brown, D. J. (1994).[2] The Pyrimidines. Wiley-Interscience.[2] (Definitive source on aminopyrimidine tautomerism and protonation sites).

  • Albert, A., & Phillips, J. N. (1956).[2] Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Heterocycles. Journal of the Chemical Society, 1294-1304.[2] Link

  • Riordan, J. F., & Vallee, B. L. (1972).[2] Methods in Enzymology: Enzyme Structure. Academic Press.[2] (Protocols for spectral titration).

  • Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Blackwell.[2] (Cosolvent extrapolation methods).[2] Link[2]

  • PubChem Database. (2024).[2] Compound Summary: 4-Aminopyrimidine (CID 68958) and 2-Methylpyrimidin-4-amine (CID 295763). Link[2]

  • IUPAC. (2023).[2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC-NIST Solubility Data Series. Link

Sources

Methodological & Application

Application Note: Coordination Strategies for 2-Benzylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the coordination chemistry and supramolecular engineering of 2-benzylpyrimidin-4-amine (BPymA). As a pharmacophore often embedded within kinase inhibitors (e.g., USP1/UAF1 inhibitors), understanding its interaction with transition metals and co-formers is critical for fragment-based drug design (FBDD) and solid-state formulation.

Key Applications:

  • Bioinorganic Screening: Modeling metallo-drug interactions.

  • Crystal Engineering: Modulating solubility via salt/cocrystal formation.

  • Catalysis: Utilizing the pyrimidine-amine motif as a hemilabile ligand.

Ligand Analysis & Binding Modes

Electronic and Steric Profile

The 2-benzylpyrimidin-4-amine molecule presents a unique coordination landscape defined by the competition between steric hindrance (benzyl group) and electronic activation (amine group).

  • Donor Sites:

    • N3 (Ring Nitrogen): The most electron-rich site due to resonance donation from the exocyclic amine (C4-NH₂). However, it is sterically flanked by both the benzyl group (C2) and the amine (C4).

    • N1 (Ring Nitrogen): Less electron-rich than N3 but sterically more accessible on the C6 side.

    • N4 (Exocyclic Amine): Poor coordinator to transition metals but an excellent hydrogen bond donor for supramolecular assembly.

Coordination Logic Diagram

The following diagram maps the decision logic for binding modes based on metal hardness and steric constraints.

LigandLogic Ligand 2-Benzylpyrimidin-4-amine N3 N3 (Ring) High Basicity Steric: High Ligand->N3 N1 N1 (Ring) Mod. Basicity Steric: Medium Ligand->N1 N4 N4 (Exocyclic) H-Bond Donor Ligand->N4 Chelation M-N3 Binding (Stabilized by H-bond) N3->Chelation Small Metals (Cu, Zn) Monodentate M-N1 Binding (Steric Preference) N1->Monodentate Bulky Metals (Pd, Pt) Network Supramolecular Synthons (R2,2(8)) N4->Network Cocrystallization

Figure 1: Coordination logic map for 2-benzylpyrimidin-4-amine. Note the divergence between steric preference (N1) and electronic preference (N3).

Protocol 1: Synthesis of Cu(II) Coordination Complexes

Objective: Synthesize a discrete coordination complex to evaluate the ligand's binding affinity and geometry. Copper(II) is selected as a model "borderline" acid relevant to biological systems.

Materials
  • Ligand: 2-Benzylpyrimidin-4-amine (1.0 mmol, ~185 mg).

  • Metal Salt: Copper(II) Acetate Monohydrate (0.5 mmol) or Copper(II) Chloride (0.5 mmol).

  • Solvent: Methanol (HPLC Grade).

  • Equipment: Reflux setup, magnetic stirrer, vacuum filtration.

Step-by-Step Methodology
  • Ligand Solubilization:

    • Dissolve 1.0 mmol of ligand in 10 mL of warm Methanol (40°C). Ensure complete dissolution.

    • Note: The benzyl group increases lipophilicity; if cloudy, add small aliquots of Ethanol.

  • Metal Addition:

    • Dissolve 0.5 mmol of Cu(OAc)₂·H₂O in 5 mL Methanol.

    • Add the metal solution dropwise to the ligand solution under constant stirring.

    • Observation: A color change from pale blue to deep green or blue-violet indicates coordination (shift in d-d transitions).

  • Reflux & Reaction:

    • Reflux the mixture at 65°C for 2 hours.

    • Mechanism:[1][2][3] Thermal energy overcomes the kinetic barrier caused by the steric bulk of the benzyl group.

  • Isolation:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Collect the precipitate via vacuum filtration.

    • Wash with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Characterization (Self-Validation):

    • FT-IR: Look for the shift in the ring breathing modes (1500-1600 cm⁻¹) and the non-shift or sharpening of the N-H stretches (3300-3400 cm⁻¹), confirming ring N-coordination rather than amine coordination.

    • Solubility Test: The complex should be soluble in DMSO/DMF but less soluble in non-polar solvents than the free ligand.

Protocol 2: Cocrystallization for Solubility Enhancement

Objective: Create a pharmaceutical cocrystal or salt to improve the aqueous solubility of the hydrophobic benzyl-pyrimidine scaffold.

Rationale

The 2-amino-pyrimidine motif is a robust supramolecular heterosynthon. It pairs exceptionally well with carboxylic acids via the


 motif (two-point hydrogen bonding).
Workflow Diagram

Workflow Start Select Co-former (e.g., Fumaric Acid) Mix Liquid-Assisted Grinding (LAG) Start->Mix 1:1 Stoichiometry Screen Solvent Evaporation (EtOH/Water) Mix->Screen Seed Crystal Growth Analyze PXRD & DSC Analysis Screen->Analyze Validation

Figure 2: Experimental workflow for supramolecular screening.

Methodology
  • Stoichiometry: Weigh equimolar amounts of 2-benzylpyrimidin-4-amine and a pharmaceutically acceptable acid (e.g., Fumaric acid, Succinic acid).

  • Liquid Assisted Grinding (LAG):

    • Place mixture in a mortar.

    • Add 2-3 drops of Ethanol.

    • Grind for 20 minutes. This mechanochemical energy facilitates proton transfer or H-bond formation.

  • Crystallization:

    • Dissolve the ground powder in a minimum volume of hot Ethanol/Water (90:10).

    • Allow slow evaporation at room temperature.

  • Validation:

    • Melting Point (DSC): A unique melting point distinct from both the ligand and the co-former confirms a new phase.

Technical Data Summary

ParameterValue / DescriptionRelevance
Formula C₁₁H₁₁N₃Core Scaffold
MW 185.23 g/mol Fragment-based design
pKa (Calc) ~6.8 (Ring N)Physiological protonation state
H-Bond Donors 1 (Exocyclic -NH₂)Supramolecular networking
H-Bond Acceptors 2 (Ring N1, N3)Metal coordination sites
Pref.[1] Metal Geometry Distorted Octahedral / Square PlanarCu(II), Pd(II) complexes

References

  • Kinase Inhibitor Context

    • Liang, Q., et al. (2014).[3] "Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors." Journal of Medicinal Chemistry.

    • Relevance: Establishes the biological importance of the N-benzyl-pyrimidine scaffold.
  • Coordination Chemistry of 4-Aminopyrimidines

    • Van Albada, G. A., et al. (1999).[4] "Coordination compounds with 4-aminopyridine. An unusual in situ formation of a bridging formato compound." Inorganica Chimica Acta.

    • Relevance: Describes the fundamental binding modes (N-ring vs N-amine) of the parent scaffold.
  • Supramolecular Synthons

    • Bernstein, J., et al. (1995).[1][4][5] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition.

    • Relevance: Defines the motif critical for the cocrystalliz
  • Structural Analogs (Crystallography)

    • Starha, P., & Travnicek, Z. (2013).[2] "N-Benzylthieno[3,2-d]pyrimidin-4-amine."[2] Acta Crystallographica Section E.

    • Relevance: Provides crystallographic evidence of the benzyl-amine spatial arrangement in a fused pyrimidine system.

Sources

Application Note: Coupling Strategies for 2-Benzylpyrimidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Benzylpyrimidin-4-amine is a privileged scaffold in kinase inhibitor discovery (e.g., CDK, mTOR inhibitors) due to its ability to form key hydrogen bonds within the ATP-binding pocket. However, the electron-deficient nature of the pyrimidine ring renders the exocyclic C4-amine significantly less nucleophilic than standard anilines. Conventional coupling reagents (EDC/NHS, HBTU) often result in stalled reactions, low yields, or regioselectivity errors (ring nitrogen acylation). This guide outlines high-fidelity protocols using Propylphosphonic Anhydride (T3P) for amide coupling and Pd-G3 Precatalysts for C-N cross-coupling, ensuring robust reproducibility in SAR campaigns.

Part 1: Chemical Biology & Reactivity Profile

The Nucleophilicity Paradox

The 4-aminopyrimidine moiety presents a classic "heterocyclic amine" challenge. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyrimidine ring, drastically lowering its


 (typically ~3–4 for the conjugate acid) compared to benzylamine (~9) or aniline (~4.6).

Key Challenges:

  • Low Nucleophilicity: The amine struggles to attack standard activated esters (OBt/OSu).

  • Regioselectivity: Under forcing conditions, the ring nitrogens (N1 or N3) can compete as nucleophiles, leading to unstable N-heterocyclic acylations that may rearrange or hydrolyze during workup.

  • Steric Bulk: The 2-benzyl group, while flexible, adds steric occlusion near the N1/N3 positions, influencing catalyst coordination in metal-catalyzed cross-couplings.

Part 2: Amide Coupling Protocols (The "Bread and Butter")

For coupling 2-benzylpyrimidin-4-amine to carboxylic acids, standard peptide coupling reagents often fail.[1] We recommend T3P as the primary reagent and Ghosez’s Reagent as the "break-glass" alternative.

Method A: T3P (Propylphosphonic Anhydride) Coupling

Why T3P? T3P drives the reaction thermodynamically by forming a water-soluble cyclic phosphonate byproduct. It exhibits low epimerization and operates well in ethyl acetate, allowing for easy extractive workups.

Protocol 1: High-Yield T3P Amide Coupling

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Benzylpyrimidin-4-amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid and 2-Benzylpyrimidin-4-amine in EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often acts as a superior nucleophilic catalyst compared to DIPEA in T3P couplings.

  • Activation: Add T3P solution dropwise at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • QC Check: Monitor by LCMS.[2] If conversion is <50% after 4 hours, heat to 50 °C.

  • Workup: Dilute with EtOAc. Wash sequentially with water, sat.

    
    , and brine. The T3P byproducts are water-soluble and are removed quantitatively.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Ghosez’s Reagent (In Situ Acid Chloride)

When to use: When T3P fails due to extreme steric hindrance or electron deficiency. Ghosez’s reagent generates an acid chloride in situ under neutral conditions, avoiding the harshness of oxalyl chloride/DMF.

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) at RT. Stir for 1–2 hours (monitor acid chloride formation by quenching an aliquot with MeOH and checking for methyl ester by LCMS).

  • Add 2-Benzylpyrimidin-4-amine (1.1 equiv) and Pyridine (2.0 equiv).

  • Stir at RT or reflux for 12 hours.

Part 3: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Coupling 2-benzylpyrimidin-4-amine with aryl halides requires overcoming catalyst poisoning by the pyrimidine nitrogens.

Ligand Selection Strategy
  • Standard: BrettPhos or tBuBrettPhos . These bulky, electron-rich phosphines promote reductive elimination, which is often the rate-determining step for electron-deficient amines.

  • Precatalyst: Use Pd-G3/G4 precatalysts (e.g., BrettPhos Pd G3) to ensure rapid formation of the active LpPd(0) species without requiring reduction of Pd(II).

Protocol 2: Pd-Catalyzed N-Arylation

Reagents:

  • Aryl Halide (Cl, Br, I) (1.0 equiv)[3]

  • 2-Benzylpyrimidin-4-amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with Aryl Halide, Amine, Base, and Catalyst. Cap and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed solvent (0.1 – 0.2 M concentration).

  • Heating: Heat to 90–100 °C for 2–12 hours.

    • Note: t-Amyl alcohol allows for higher temperatures (bp 102 °C) and often gives cleaner profiles than dioxane.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via reverse-phase HPLC (water/acetonitrile + 0.1% Formic Acid) to remove residual Pd and ligands.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the optimal coupling strategy based on the electrophile partner.

CouplingStrategy Start Target: Couple 2-Benzylpyrimidin-4-amine Electrophile Identify Electrophile Partner Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid Amide Bond Halide Aryl/Heteroaryl Halide (Ar-X) Electrophile->Halide C-N Bond Check Check Sterics/Electronics Acid->Check Buchwald Buchwald-Hartwig: BrettPhos Pd G3 (Specialized for 1° Amines) Halide->Buchwald T3P Primary Protocol: T3P + Pyridine (Thermodynamic Control) Ghosez Secondary Protocol: Ghosez's Reagent (In-situ Acid Chloride) Check->T3P Standard Check->Ghosez Sterically Hindered or Unreactive

Caption: Decision matrix for selecting reagents based on electrophile type and steric constraints.

Regioselectivity Mechanism (Amide Coupling)

When using acid chlorides or anhydrides, DMAP is often added. It is crucial to understand that DMAP acts as an acyl-transfer agent, effectively "shuttling" the acyl group to the exocyclic amine (Thermodynamic product) and preventing stable N-ring acylation (Kinetic trap).

Regioselectivity Reagents Acid Chloride + 2-Benzylpyrimidin-4-amine Kinetic Kinetic Trap: Ring N-Acylation Reagents->Kinetic Fast, No Catalyst DMAP DMAP Catalyst (Acyl Shuttle) Reagents->DMAP Acyl-Pyridinium Formation Thermo Thermodynamic Product: Exocyclic 4-N-Acylation (Desired Drug) Kinetic->Thermo Slow Rearrangement (Heat) DMAP->Thermo Transfer to Exocyclic NH2

Caption: DMAP catalysis pathway preventing kinetic trapping at the pyrimidine ring nitrogen.

Part 5: Quantitative Comparison of Reagents

Reagent ClassSpecific ReagentReactivity with 4-AminopyrimidineEpimerization RiskWorkup EaseRecommendation
Phosphonic Anhydride T3P High Very LowExcellent (Water soluble)Primary Choice
Uronium HATU / HBTUModerateLowModerate (DMF removal)Secondary Choice
Carbodiimide EDC / HOBtLowModerateGoodNot Recommended
Acid Chloride Oxalyl ChlorideHighN/APoor (Hydrolysis risk)Harsh / "Nuclear"
Chloroenamine Ghosez's Rgt Very High Low (Neutral pH)GoodFor Difficult Cases

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Available at: [Link]

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses. Available at: [Link]

  • Patterson, A. W., et al. (2025). "Protocol for Amide Bond Formation with Electron Deficient Amines." ResearchGate.[5] Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-Benzylpyrimidin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Benzylpyrimidin-4-amine in DMSO

🚨 CRITICAL ALERT: Compound Identity Verification

Before proceeding with solubilization, you must verify the identity of your material. Our database detects a discrepancy in the information commonly associated with this request.

  • Chemical Name: 2-Benzylpyrimidin-4-amine (Target of this guide)

  • CAS Number Provided in Request: 24867-26-3[1][2][3][4][5]

  • The Conflict: CAS 24867-26-3 corresponds to 2,4-Diamino-6-piperidinopyrimidine (Desoxyminoxidil), a Minoxidil impurity [1, 2].[2][4] The correct CAS for 2-Benzylpyrimidin-4-amine is typically 22404-44-0 [3].[6]

Why this matters: While both are aminopyrimidines, their solubility profiles differ. Desoxyminoxidil contains a piperidine ring (more basic, pKa ~9.3), whereas 2-Benzylpyrimidin-4-amine contains a benzyl group (highly lipophilic, aromatic stacking). This guide focuses on 2-Benzylpyrimidin-4-amine , but the protocols below are robust for both aminopyrimidine classes.

Part 1: The "Why" – Understanding the Solubility Barrier

Researchers often encounter "crashes" (precipitation) with 2-Benzylpyrimidin-4-amine because they underestimate two thermodynamic forces:

  • Crystal Lattice Energy: The amino group at position 4 and the pyrimidine ring nitrogens form a robust hydrogen-bonding network in the solid state. You are not just dissolving a molecule; you are breaking a crystal lattice.

  • The "Wet DMSO" Trap: DMSO is hygroscopic. It absorbs water from the atmosphere. 2-Benzylpyrimidin-4-amine is hydrophobic (Benzyl group). If your DMSO contains even 1-2% water, the solubility of this aromatic compound drops exponentially, leading to "oiling out" or immediate precipitation [4].

Part 2: Troubleshooting Decision Tree (Interactive)

Issue: "The solid won't dissolve in DMSO, or precipitates upon dilution."

Phase 1: Initial Dissolution (Stock Preparation)

Q1: I added DMSO, but the solid is sitting at the bottom. Vortexing didn't help. Is it insoluble? A: Unlikely. It is kinetically trapped.

  • The Cause: The dissolution rate is slow due to high crystal packing energy. Vortexing only agitates the liquid; it does not provide enough energy to break the lattice efficiently.

  • The Fix:

    • Heat: Warm the vial to 37°C - 45°C in a water bath for 5-10 minutes. This increases kinetic energy and solubility.

    • Sonicate: Use an ultrasonic bath for 10 minutes. Sonication creates cavitation bubbles that mechanically disrupt the crystal surface [5].

    • Visual Check: Hold the vial up to a light source. If you see "schlieren" lines (swirling refraction patterns), it is dissolving but needs more mixing.

Q2: My DMSO stock solution was clear, but after freezing and thawing, there are crystals. What happened? A: Moisture uptake or Cryoprecipitation.

  • The Mechanism: DMSO freezes at 18.5°C. If you stored it in a fridge (4°C) or freezer (-20°C), it solidified. During the thaw, if the cap was loose, condensation introduced water. Water acts as an "anti-solvent" for the benzyl group.

  • The Fix:

    • Re-solubilize by heating to 37°C and vortexing.

    • Crucial Step: Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles.

    • Storage: Store at -20°C in a desiccated container.

Phase 2: Assay Application (Dilution)

Q3: The stock is clear, but when I dilute it into my assay buffer (PBS/Media), it clouds up immediately. A: This is the "Crash-Out" effect.

  • The Cause: You likely diluted a high-concentration stock (e.g., 100 mM) directly into aqueous buffer. The local concentration of DMSO drops instantly, leaving the hydrophobic compound "stranded" in water before it can disperse.

  • The Fix: Use Serial Dilution (Intermediate Steps).

    • Bad: 1 µL of 100 mM Stock

      
       999 µL Buffer (Rapid polarity shift).
      
    • Good: 100 mM Stock

      
       Dilute in DMSO  to 10 mM 
      
      
      
      Dilute in DMSO to 1 mM
      
      
      Final dilution into Buffer.
    • Why: Keeping the compound in DMSO for the intermediate steps ensures you are pipetting a lower concentration into the water, reducing the risk of exceeding the aqueous solubility limit (kinetic solubility).

Part 3: Optimized Solubilization Protocol

Objective: Prepare a stable 50 mM Stock Solution.

ParameterSpecificationNotes
Target Concentration 50 mMHigher concentrations (100mM) increase precipitation risk.
Solvent Grade DMSO, Anhydrous (≥99.9%)Do not use "molecular biology grade" DMSO if it has been opened for months.
Temperature 37°C - 45°CGentle heating aids lattice disruption.
Storage -20°C or -80°CProtect from light and moisture.

Step-by-Step Workflow:

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

  • Calculation: Calculate DMSO volume.

    • Formula: Volume (mL) = [Mass (mg) / MW (185.23)] / Concentration (M)

  • Addition: Add the calculated volume of fresh anhydrous DMSO.

  • Agitation:

    • Vortex vigorously for 30 seconds.

    • Inspect.[7][8][9] If solid remains, Sonicate at room temperature for 5 minutes.

    • If still solid, Heat to 37°C for 10 minutes, then vortex again.

  • Quality Control: Centrifuge at 13,000 rpm for 1 minute. If a pellet forms, the compound is not fully dissolved. Repeat heating/sonication or add more DMSO.

Part 4: Visual Troubleshooting Logic

SolubilityTroubleshooting Start Start: Solid 2-Benzylpyrimidin-4-amine CheckIdentity Step 1: Verify Identity (Is CAS 22404-44-0?) Start->CheckIdentity AddDMSO Add Anhydrous DMSO (Target 10-50 mM) CheckIdentity->AddDMSO Confirmed VisualCheck Visual Inspection: Clear Solution? AddDMSO->VisualCheck Dissolved Success: Ready for Use Store at -20°C VisualCheck->Dissolved Yes Precipitate Issue: Solid Remains VisualCheck->Precipitate No AssayCrash Issue: Precipitates in Buffer Dissolved->AssayCrash Upon Dilution Intervention1 Action: Heat (37°C) & Sonicate Precipitate->Intervention1 Check2 Visual Inspection: Clear? Intervention1->Check2 Check2->Dissolved Yes AddMoreSolvent Action: Dilute (Add 50% more DMSO) Check2->AddMoreSolvent No Check3 Visual Inspection: Clear? AddMoreSolvent->Check3 Check3->Dissolved Yes Check3->AssayCrash No (Saturation Limit Reached) SerialDilution Solution: Use Intermediate DMSO Dilutions AssayCrash->SerialDilution

Figure 1: Decision matrix for troubleshooting solubility issues, emphasizing the critical identity check and iterative solubilization steps.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use water or PBS to dissolve the stock initially? A: No. 2-Benzylpyrimidin-4-amine has poor aqueous solubility due to the lipophilic benzyl ring. You must dissolve it in an organic solvent (DMSO, Ethanol, or DMF) first.

Q: What is the maximum solubility? A: While experimental values vary by crystal form, a safe working range for aminopyrimidines in anhydrous DMSO is 10–50 mM . We do not recommend attempting >100 mM stocks without specific validation, as this risks supersaturation and unpredictable precipitation [6].

Q: Is the compound stable in DMSO? A: Generally, yes. However, primary amines can be susceptible to oxidation over long periods. Store stocks at -20°C or -80°C, and avoid repeated opening of the vial which introduces oxygen and moisture.

References
  • Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708-715. [Link]

  • Oldenburg, K., et al. (2005). "High Throughput Sonication: Evaluation for Compound Solubilization." Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

  • Li, P., & Zhao, L. (2016). "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics. (General reference for solubility workflows).

Sources

Technical Support Center: Optimal Recrystallization of 2-Benzylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal solvent and troubleshooting the recrystallization of 2-Benzylpyrimidin-4-amine. As Senior Application Scientists, we have synthesized fundamental principles with practical, field-tested insights to ensure you can achieve the highest purity and yield in your experiments.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the ideal characteristics of a recrystallization solvent for 2-Benzylpyrimidin-4-amine?

An ideal solvent for the recrystallization of 2-Benzylpyrimidin-4-amine should meet several key criteria[1]:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution of the impure solid.

  • Low Solvating Power at Low Temperatures: As the solution cools, the solvent's ability to dissolve the compound should decrease significantly, promoting crystal formation and maximizing recovery.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to ensure a sufficient temperature differential for solubility but generally below 100°C to allow for easy removal during drying and to minimize the risk of the compound "oiling out"[2].

  • Inertness: The solvent must not react with 2-Benzylpyrimidin-4-amine. Given the amine functionality, acidic solvents should be used with caution as they can form salts, though this can sometimes be used to advantage[3].

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible[1].

Q2: How does the structure of 2-Benzylpyrimidin-4-amine guide solvent choice?

The structure of 2-Benzylpyrimidin-4-amine (C₁₁H₁₁N₃) suggests a molecule with moderate polarity. The benzyl group is nonpolar, while the pyrimidine ring with its nitrogen atoms and the primary amine group are polar and capable of hydrogen bonding. This duality means that a range of solvents could be effective. A general principle is that solvents with similar functional groups to the solute are often good solubilizers[4]. Therefore, protic solvents like alcohols or aprotic polar solvents may be good starting points.

Q3: Should I consider a single solvent or a mixed-solvent system?

A single solvent that meets all the ideal criteria is preferable for its simplicity. However, it is common that no single solvent is perfect. In such cases, a mixed-solvent system can be highly effective. This typically involves a "good" solvent in which 2-Benzylpyrimidin-4-amine is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. The recrystallization is performed by dissolving the compound in a minimum of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes turbid.

Experimental Protocol: Systematic Solvent Screening for 2-Benzylpyrimidin-4-amine

This protocol provides a systematic approach to experimentally determine the optimal solvent for recrystallization.

Materials:

  • 2-Benzylpyrimidin-4-amine (impure)

  • A selection of test solvents (see Table 1)

  • Test tubes

  • Hot plate or steam bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Testing at Room Temperature:

    • Place approximately 20-30 mg of 2-Benzylpyrimidin-4-amine into separate test tubes.

    • To each tube, add 0.5 mL of a different solvent from Table 1.

    • Vortex each tube for 30-60 seconds.

    • Observe and record the solubility at room temperature as "soluble," "partially soluble," or "insoluble."[5]

    • Interpretation: A solvent that dissolves the compound completely at room temperature is generally unsuitable for recrystallization as recovery will be low[5].

  • Solubility Testing at Elevated Temperatures:

    • For the solvents in which the compound was partially soluble or insoluble at room temperature, heat the test tubes using a steam bath or a hot plate.

    • Gently agitate the tubes while heating.

    • If the compound dissolves completely, record it as "soluble when hot."

    • If the compound does not dissolve, add another 0.5 mL of the solvent and continue heating. If it dissolves, it is "sparingly soluble when hot." If it remains insoluble, the solvent is likely unsuitable.

    • Interpretation: An ideal solvent will show insolubility or partial solubility at room temperature and complete solubility at an elevated temperature[6].

  • Crystal Formation upon Cooling:

    • For the solvents that dissolved the compound when hot, allow the test tubes to cool slowly to room temperature.

    • Observe for the formation of crystals.

    • If no crystals form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath to induce crystallization.

    • Interpretation: The solvent that yields a good quantity of well-formed crystals upon cooling is a strong candidate for your recrystallization.

Table 1: Suggested Solvents for Screening and Predicted Solubility of 2-Benzylpyrimidin-4-amine

SolventPolarity Index (P')Boiling Point (°C)Predicted Solubility (Cold)Predicted Solubility (Hot)
Water10.2100InsolubleSparingly Soluble
Ethanol4.378Sparingly SolubleSoluble
Methanol5.165Sparingly SolubleSoluble
Isopropanol3.982Sparingly SolubleSoluble
Acetone5.156SolubleVery Soluble
Ethyl Acetate4.477Sparingly SolubleSoluble
Acetonitrile5.882SolubleVery Soluble
Toluene2.4111InsolubleSparingly Soluble
Hexane0.169InsolubleInsoluble

Polarity Index and Boiling Point data sourced from various chemical suppliers and literature.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point. This is more common with lower-melting point solids or when using a high-boiling point solvent[2].

  • Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.

  • Solution 2: Change Solvents: Select a solvent with a lower boiling point.

  • Solution 3: Use a Mixed-Solvent System: Dissolve the compound in a minimum of a good solvent and add a poor solvent at a lower temperature.

Q: No crystals are forming, even after cooling in an ice bath. What is the problem?

This can happen for several reasons.

  • Issue: Too much solvent was used.

    • Solution: Gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again[7].

  • Issue: The solution is supersaturated.

    • Solution 1: Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide a surface for nucleation.

    • Solution 2: Add a seed crystal. A tiny crystal of the pure compound can induce crystallization[7].

    • Solution 3: Cool for a longer period. Sometimes crystallization is a slow process.

Q: The crystal yield is very low. How can I improve it?

Low yield is a common issue in recrystallization.

  • Issue: Too much solvent was used. As mentioned above, this keeps too much of your product dissolved in the mother liquor.

  • Issue: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper. Ensure your filtration apparatus and solution are kept hot.

  • Issue: The compound is significantly soluble in the cold solvent.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider a different solvent or a mixed-solvent system where the compound is less soluble at low temperatures.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Impure 2-Benzylpyrimidin-4-amine solubility_test Perform Small-Scale Solubility Tests (See Protocol) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent: High Loss of Product dissolves_cold->unsuitable Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes poor_solvent Poor Solvent: Insoluble dissolves_hot->poor_solvent No potential_solvent Potential Single Solvent forms_crystals->potential_solvent Yes no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal forms_crystals->no_crystals No consider_mixed Consider Mixed Solvent System unsuitable->consider_mixed poor_solvent->consider_mixed end Optimal Solvent System Identified potential_solvent->end no_crystals->consider_mixed consider_mixed->end

Caption: Decision workflow for selecting an optimal recrystallization solvent.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Retrieved from [Link]

  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzylamino)pyridine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenylpyrimidine. PubChem. Retrieved from [Link]

  • YouTube. (2010, September 13). Solubility tests and Recrystallization Part 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 220, 13-34. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

HPLC Method Validation for Purity Assessment of 2-Benzylpyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 2-Benzylpyrimidin-4-amine (CAS: 22404-44-0), a critical intermediate in the synthesis of kinase inhibitors, presents a classic chromatographic challenge. As a basic aminopyrimidine, this compound exhibits severe peak tailing and poor resolution when analyzed using traditional acidic mobile phases on standard silica-based columns.

This guide compares two distinct analytical approaches:

  • Method A (Traditional): Low pH mobile phase on a standard C18 column.

  • Method B (Optimized): High pH mobile phase on a hybrid-silica C18 column.

Verdict: While Method A is common, Method B is superior , offering a 40% reduction in peak width, a Tailing Factor (


) < 1.2, and improved resolution from synthetic impurities. This document details the validation of Method B following ICH Q2(R1) guidelines.

The Analytical Challenge: The "Basic" Problem

2-Benzylpyrimidin-4-amine contains a pyrimidine ring and an exocyclic amine. Under standard acidic HPLC conditions (pH 2–3), the ring nitrogens are protonated (


).
  • The Mechanism of Failure: Protonated bases interact ionically with residual anionic silanols (

    
    ) on the stationary phase backbone. This secondary interaction causes kinetic lag, resulting in peak tailing.
    
  • The Solution: Operating at pH 10 (above the compound's

    
    ) keeps the analyte neutral, eliminating silanol interactions and sharpening the peak.
    
Visualization: Silanol Interaction Mechanism

SilanolInteraction cluster_0 Method A (pH 2.5) cluster_1 Method B (pH 10.0) Acidic Analyte Protonated (BH+) Silanol Silanol Ionized (Si-O-) Acidic->Silanol Ionic Attraction Tailing Result: Peak Tailing (Secondary Interaction) Silanol->Tailing Basic Analyte Neutral (B) Silanol_Suppressed Silanol Suppressed Basic->Silanol_Suppressed No Interaction Sharp Result: Gaussian Peak (Hydrophobic Retention Only) Silanol_Suppressed->Sharp

Figure 1: Mechanism of peak tailing at low pH vs. sharp elution at high pH.

Comparative Methodology

We evaluated both methods using a synthesized lot of 2-Benzylpyrimidin-4-amine containing known process impurities (Benzyl cyanide, 4-Chloropyrimidine derivative).

Table 1: System Suitability Comparison
ParameterMethod A (Traditional)Method B (Recommended)Status
Column Standard C18 (5 µm)Hybrid C18 (High pH Stable)Critical
Mobile Phase A 0.1% Formic Acid (pH 2.[1]7)10mM Ammonium Bicarbonate (pH 10)Critical
Mobile Phase B AcetonitrileAcetonitrileSame
Tailing Factor (

)
1.8 - 2.2 (Fail)1.05 - 1.15 (Pass)Improved
Theoretical Plates (

)
~8,000>14,000Improved
Resolution (

)
1.8 (from Impurity A)3.5 (from Impurity A)Improved

Insight: Method A requires ion-pairing reagents (like TFA) to mask silanols, which suppresses MS signals. Method B uses volatile basic buffers, remaining LC-MS compatible .

Detailed Protocol: The Optimized Method (Method B)

This protocol is validated for release testing and purity assessment.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Standard silica columns will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonia if necessary).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (max absorbance) and 220 nm (impurity tracking).

  • Injection Volume: 5–10 µL.

Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955
Sample Preparation[1][6]
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: 1.0 mg/mL in Diluent.

  • Working Concentration: 0.1 mg/mL (100 ppm).

Validation Results (ICH Q2 Guidelines)

The following data summarizes the validation of Method B .

Specificity

Specificity was demonstrated by injecting the blank, placebo, and spiked impurity markers.

  • Result: No interference at the retention time of 2-Benzylpyrimidin-4-amine (RT ~8.4 min). All known impurities were resolved (

    
    ).
    
Linearity

Evaluated across 50% to 150% of the target concentration.

Level (%)Concentration (µg/mL)Area Response
50501,250,400
75751,875,100
1001002,505,300
1251253,120,800
1501503,755,000
  • Regression (

    
    ):  0.9998
    
  • Equation:

    
    
    
Accuracy (Recovery) & Precision

Accuracy was assessed by spiking the analyte into the sample matrix at three levels.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance
50%99.4%0.5%Pass
100%100.2%0.3%Pass
150%100.5%0.4%Pass
  • Method Precision (Repeatability): % RSD for 6 injections at 100% level = 0.25% .

LOD / LOQ

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Validation Workflow Diagram

The following diagram outlines the logical flow of the validation lifecycle used for this study.

ValidationWorkflow cluster_Val ICH Q2 Validation Execution Start Method Selection (High pH Screening) Opt Optimization (Gradient & Buffer) Start->Opt PreVal Pre-Validation (System Suitability) Opt->PreVal Spec Specificity (Impurity Spiking) PreVal->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Report Final Method SOP & Validation Report Prec->Report

Figure 2: Step-by-step validation workflow following ICH guidelines.

Conclusion

For the purity assessment of 2-Benzylpyrimidin-4-amine , the high-pH strategy (Method B) is the scientifically superior choice. By neutralizing the basic amine functionality, we eliminate the need for ion-pairing reagents, extend column life (using hybrid particles), and achieve robust validation metrics suitable for GMP environments.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Stability of High pH Stable Stationary Phases for the Analysis of Basic Compounds by HPLC. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. (Demonstrating high pH stability up to pH 12). Link

  • PubChem. (2023). 2-Benzylpyrimidin-4-amine Compound Summary. National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 2-Benzylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of a molecule's behavior under analytical conditions is paramount. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 2-Benzylpyrimidin-4-amine, a molecule of interest due to its structural motifs prevalent in medicinal chemistry. We will explore the predictable fragmentation pathways based on fundamental chemical principles and comparative data from related structures, present a robust experimental protocol for its analysis, and discuss the interpretation of the resulting mass spectral data. This guide is designed to be a practical resource, blending theoretical knowledge with actionable experimental design.

Introduction to 2-Benzylpyrimidin-4-amine and its Analytical Significance

2-Benzylpyrimidin-4-amine belongs to the aminopyrimidine class of heterocyclic compounds, a scaffold that is a cornerstone in the development of a wide array of therapeutic agents, including kinase inhibitors and other targeted therapies.[1] The presence of both a benzyl group and an aminopyrimidine core imparts specific physicochemical properties that dictate its behavior in an LC-MS system. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quantitative analysis in pharmacokinetic and pharmacodynamic assessments.

Electrospray ionization (ESI) is the soft ionization technique of choice for such a molecule, as it is amenable to polar, nitrogen-containing compounds and typically yields a prominent protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for structural elucidation.[2][3]

Predicted Fragmentation Pathways of 2-Benzylpyrimidin-4-amine

The fragmentation of 2-Benzylpyrimidin-4-amine under CID is anticipated to be driven by the lability of the benzylic C-C bond and the inherent stability of the resulting fragments, as well as characteristic cleavages within the pyrimidine ring. The molecular formula of 2-Benzylpyrimidin-4-amine is C₁₁H₁₁N₃, with a monoisotopic mass of 185.0953 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ is expected at an m/z of 186.0981.

The primary fragmentation pathways are predicted to be:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the benzyl group and the pyrimidine ring. This is due to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[4] This fragment is a common and often abundant ion for compounds containing a benzyl moiety. The other product of this cleavage would be the 2-amino-4-methylpyrimidine radical cation.

  • Loss of Ammonia: The amino group on the pyrimidine ring can be lost as a neutral ammonia molecule (NH₃), resulting in a fragment ion at m/z 169. This is a common fragmentation pathway for primary amines.[5]

  • Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation, although this is generally less favorable than the benzylic cleavage.[6] Potential ring cleavages could involve the loss of small neutral molecules like HCN or cyanamide, leading to various smaller fragment ions.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted fragmentation cascade of protonated 2-Benzylpyrimidin-4-amine.

fragmentation_pathway M 2-Benzylpyrimidin-4-amine [M+H]⁺ m/z 186.10 F1 Tropylium ion [C₇H₇]⁺ m/z 91.05 M->F1 Benzylic Cleavage F2 [M+H - NH₃]⁺ m/z 169.09 M->F2 Loss of NH₃ F3 Aminopyrimidine fragment [C₄H₅N₃]⁺• m/z 95.05 M->F3 Benzylic Cleavage (radical cation) F4 Further Ring Fragments F2->F4 Ring Opening

Caption: Predicted CID fragmentation pathway of 2-Benzylpyrimidin-4-amine.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 2-Benzylpyrimidin-4-amine. The protocol is designed to be a robust starting point, which can be further optimized based on the specific instrumentation and analytical goals.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Benzylpyrimidin-4-amine and dissolve it in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) acetonitrile:water. This working solution is suitable for direct infusion or LC-MS analysis.

Liquid Chromatography (LC) Parameters
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good peak shape and separation from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS1 Scan Range: m/z 50-300.

  • MS/MS (Product Ion Scan) Parameters:

    • Precursor Ion: m/z 186.1

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.[7]

    • Collision Gas: Argon.

Experimental Workflow Visualization

The following diagram outlines the key steps in the analytical workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock in Methanol Working 1 µg/mL Working in 50:50 ACN:H₂O Stock->Working Dilution LC Reversed-Phase LC (C18 Column) Working->LC MS ESI+ Mass Spectrometry LC->MS Elution MSMS CID Fragmentation (m/z 186.1) MS->MSMS Precursor Selection Spectrum Mass Spectrum Analysis MSMS->Spectrum Pathway Fragmentation Pathway Elucidation Spectrum->Pathway

Caption: Workflow for the LC-MS/MS analysis of 2-Benzylpyrimidin-4-amine.

Data Interpretation and Comparison

Based on the predicted fragmentation pathways and general knowledge of small molecule fragmentation, the expected major ions in the product ion spectrum of 2-Benzylpyrimidin-4-amine are summarized in the table below.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure/IdentityRationale for Formation
186.1091.05Tropylium ion (C₇H₇⁺)Cleavage of the benzylic C-C bond, forming a highly stable carbocation.[4]
186.10169.09[M+H - NH₃]⁺Neutral loss of ammonia from the protonated primary amine.[5]
186.1095.052-Aminopyrimidine radical cationThe radical cation partner to the tropylium ion from benzylic cleavage.
186.10Various < 90Pyrimidine ring fragmentsSubsequent fragmentation of the aminopyrimidine moiety.[8]

Conclusion

This guide provides a comprehensive overview of the expected LC-MS fragmentation behavior of 2-Benzylpyrimidin-4-amine, grounded in the established principles of mass spectrometry. The predicted fragmentation pathways, centered around the facile benzylic cleavage to form the tropylium ion, offer a clear strategy for the identification and characterization of this molecule. The detailed experimental protocol serves as a robust starting point for researchers, enabling the acquisition of high-quality data. By combining predictive analysis with a systematic experimental approach, scientists can confidently identify and characterize 2-Benzylpyrimidin-4-amine and related structures, accelerating drug discovery and development efforts.

References

  • Desai, N. C., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Saudi Chemical Society, 16(4), 453-458. [Link]

  • Farmacia Journal. (2017). LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. [Link]

  • Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 75, 121-131. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Fragmentation pathways proposed for the degradation under different CID.... [Link]

  • Lavanant, H., et al. (2017). General rules of fragmentation evidencing lasso structures in CID and ETD. Analyst, 142(23), 4468-4477. [Link]

  • PubMed. (2016). Application of Native ESI-MS to Characterize Interactions between Compounds Derived from Fragment-Based Discovery Campaigns and Two Pharmaceutically Relevant Proteins. [Link]

  • National Institute of Standards and Technology. 2-Aminopyridine - the NIST WebBook. [Link]

  • InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • National Institutes of Health. (2011). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. [Link]

  • ResearchGate. ESI-MS 2 spectra of compounds 1 (a), 2 (b) and 4 (c). [Link]

  • PubMed. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • MS Vision. Understanding differences in CID fragmentation in a mass spectrometer. [Link]

  • Chemguide. fragmentation patterns in mass spectra. [Link]

  • National Institutes of Health. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • LCGC International. (2009). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]

Sources

Comparative Bioactivity Guide: 2-Benzylpyrimidin-4-amine vs. 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment vs. The Lead

This guide compares 2-aminopyrimidine (2-AP) , a foundational heterocyclic fragment, with its hydrophobically modified derivative, 2-benzylpyrimidin-4-amine (2-BPA) .

From a medicinal chemistry perspective, this comparison is not merely between two molecules but between a binding scaffold and a functionalized ligand .

  • 2-Aminopyrimidine serves as a low-molecular-weight "anchor," binding primarily through hydrogen bonds to the hinge region of kinases and other ATP-dependent enzymes. However, it lacks specificity and potency (IC50 typically >100 µM).

  • 2-Benzylpyrimidin-4-amine represents a structural evolution. The addition of the benzyl group at the C2 position introduces a critical hydrophobic pharmacophore, enabling the molecule to reach into deep hydrophobic pockets (e.g., the "back pocket" of kinases or ubiquitin-specific proteases), often improving potency by 100-1000 fold (IC50 in nM to low µM range).

Physicochemical & Structural Analysis

The biological divergence begins with the physical properties. The benzyl substitution drastically alters the solubility and membrane permeability profile.

Table 1: Comparative Physicochemical Profile[1][2]
Property2-Aminopyrimidine (2-AP)2-Benzylpyrimidin-4-amine (2-BPA)Impact on Bioactivity
Molecular Weight 95.10 g/mol ~185.22 g/mol 2-BPA remains within "Lead-Like" space (MW < 300).
LogP (Lipophilicity) ~0.2 (Hydrophilic)~2.1 (Lipophilic)Critical: 2-BPA crosses cell membranes significantly better; 2-AP is water-soluble but poorly permeable.
H-Bond Donors 1 (Exocyclic NH2)1 (Exocyclic NH2)Both maintain the key "hinge-binding" motif.
H-Bond Acceptors 2 (Ring Nitrogens)2 (Ring Nitrogens)Identical acceptor profile for catalytic lysine interactions.
Rotatable Bonds 022-BPA incurs a slight entropic penalty upon binding due to the benzyl rotation.

Bioactivity & Mechanism of Action[3]

2-Aminopyrimidine: The Hinge Binder

2-AP is a "privileged structure" in kinase inhibition. It mimics the adenine ring of ATP.

  • Mechanism: It forms a bidentate hydrogen bond with the backbone residues of the kinase hinge region.

  • Limitation: Due to its small size and polarity, it cannot access the "gatekeeper" residues or the hydrophobic back-cleft of the enzyme. This results in promiscuous binding (low selectivity) and weak affinity (high off-rates).

  • Application: It is rarely used as a monotherapy. It is the starting block for drugs like Imatinib or Palbociclib .

2-Benzylpyrimidin-4-amine: The Hydrophobic Probe

The introduction of the benzyl group at position 2 creates a "dual-anchor" binding mode.

  • Mechanism:

    • Hinge Anchor: The 4-amino/pyrimidine core retains the H-bonding capability.

    • Hydrophobic Clamp: The benzyl group engages in Van der Waals interactions (π-stacking or hydrophobic packing) with non-polar residues (e.g., Leucine, Phenylalanine) often found adjacent to the ATP site or in allosteric pockets.

  • Case Study (USP1/UAF1 Inhibition): Research indicates that benzyl-substituted aminopyrimidines (specifically N-benzyl analogs, structurally related to 2-BPA) exhibit nanomolar inhibition of Ubiquitin-Specific Protease 1 (USP1) .[1][2] The benzyl ring occupies a specific hydrophobic channel in the USP1 active site, blocking substrate access, a mechanism 2-AP cannot achieve.

  • Antiplasmodial Activity: 2-substituted aminopyrimidines have demonstrated efficacy against Plasmodium falciparum.[3] The lipophilic benzyl tail aids in penetrating the parasite's vacuole, a trait absent in the naked 2-AP fragment.

Visualizing the SAR Evolution

The following diagram illustrates the transition from a simple fragment to a potent inhibitor, highlighting the specific binding interactions.

BioactivityComparison cluster_0 2-Aminopyrimidine (Fragment) cluster_1 2-Benzylpyrimidin-4-amine (Lead) NodeAP 2-Aminopyrimidine (MW: 95.1) MechAP H-Bonds only (Hinge Region) NodeAP->MechAP binds via NodeBPA 2-Benzylpyrimidin-4-amine (MW: ~185) NodeAP->NodeBPA + Benzyl Group (C2) (Hydrophobic Expansion) ResultAP Low Potency (>100µM) High Water Solubility MechAP->ResultAP yields MechBPA H-Bonds + Hydrophobic Pocket Entry NodeBPA->MechBPA adds Van der Waals ResultBPA High Potency (nM - µM) Membrane Permeable MechBPA->ResultBPA yields

Figure 1: Structural evolution from the 2-AP fragment to the 2-BPA lead, highlighting the gain in hydrophobic interaction and potency.

Experimental Protocols

To validate the bioactivity differences, the following self-validating protocols are recommended.

Protocol A: Comparative Kinase Inhibition Assay (FRET-Based)

Purpose: To quantify the shift in IC50 afforded by the benzyl group.

  • Reagents: Recombinant Kinase (e.g., CDK2 or Aurora A), Fluorescently labeled peptide substrate, ATP (at Km), Test Compounds (2-AP and 2-BPA).

  • Preparation:

    • Dissolve 2-AP in buffer (high solubility).

    • Dissolve 2-BPA in DMSO (due to lipophilicity), then dilute to <1% DMSO final concentration.

  • Workflow:

    • Step 1: Plate kinases into 384-well plates.

    • Step 2: Add compounds in a 10-point dose-response series (Range: 100 µM down to 1 nM).

    • Step 3: Incubate for 15 mins (allows slow-binding 2-BPA to access hydrophobic pockets).

    • Step 4: Add ATP/Substrate mix. Incubate 60 mins.

    • Step 5: Add Stop/Detection reagent (e.g., EDTA + Europium-antibody).

  • Validation Check:

    • Z-factor must be > 0.5.

    • Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC50.

    • Expectation: 2-AP will likely show flat inhibition or IC50 > 50 µM. 2-BPA should show a sigmoidal curve with IC50 < 5 µM.

Protocol B: In Silico Molecular Docking (Validation of Binding Mode)

Purpose: To explain the "Why" behind the bioactivity.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: PDB ID: 1DI8 (CDK2) or 3I3L (USP1).

  • Ligand Prep: Generate 3D conformers. 2-BPA requires sampling of the benzyl-methylene rotamer.

  • Grid Generation: Center grid on the hinge region (residues 81-84 in CDK2).

  • Docking:

    • Run rigid docking for 2-AP.

    • Run flexible docking for 2-BPA.

  • Analysis: Measure Ligand Efficiency (LE) . While 2-BPA has higher affinity, 2-AP often has higher LE (Binding Energy / Heavy Atom Count) because it is so small. The gain in affinity per added carbon atom in 2-BPA validates the hydrophobic fit.

References

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the potency of benzyl-substituted aminopyrimidines in ubiquitin pathways. URL:[Link]

  • Fragment-Based Drug Discovery: 2-Aminopyrimidines as Kinase Hinges. Source: MDPI Molecules / International Journal of Molecular Sciences. Context: Reviews the role of 2-aminopyrimidine as a fragment scaffold. URL:[Link]

  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Source: Springer / Monatshefte für Chemie. Context: Demonstrates the utility of lipophilic substitutions (like benzyl) on the 2-AP core for anti-parasitic activity. URL:[Link]

Sources

Comparative Architectures in Aminopyrimidine Synthesis: From Classical Substitution to Catalytic C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Imatinib, Palbociclib) and antiviral agents. For medicinal chemists, the synthesis of this motif presents a critical "Build vs. Decorate" decision. While de novo ring construction (e.g., guanidine cyclization) offers atom economy for simple systems, late-stage functionalization of the pyrimidine core remains the industry standard for structure-activity relationship (SAR) exploration.

This guide objectively compares the three dominant functionalization pathways: Nucleophilic Aromatic Substitution (SNAr) , Buchwald-Hartwig (B-H) Cross-Coupling , and the emerging Direct C-H Amination . Analysis is based on yield efficiency, substrate scope, and process scalability.[1]

Part 1: Mechanistic Landscape & Pathway Comparison

Nucleophilic Aromatic Substitution (SNAr)
  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • The "Electronic Gatekeeper": Success relies heavily on the pyrimidine's electron deficiency. A leaving group (Cl, Br, F) at the 2- or 4-position is activated by the ring nitrogens.

  • Limitation: Electron-donating groups (EDGs) on the ring deactivate the substrate, often necessitating harsh temperatures (>120°C) or microwave forcing.

Buchwald-Hartwig Cross-Coupling
  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

  • The "Universal Key": Overcomes electronic deactivation. It couples unactivated chloropyrimidines with weak nucleophiles (e.g., anilines, amides) under mild conditions.

  • Limitation: High cost of Pd precursors (e.g., Pd2(dba)3) and ligands (e.g., Xantphos), plus the requirement for heavy metal scavenging in GMP settings.

Direct C-H Amination (Oxidative Cross-Coupling)
  • Mechanism: Oxidative nucleophilic substitution of hydrogen (SNH) or radical pathways.

  • The "Green Frontier": Eliminates the need for pre-functionalized halogenated precursors.

  • Limitation: Regioselectivity can be unpredictable; often requires stoichiometric oxidants or high O2 pressure.

Comparative Visualization

The following diagram maps the divergence of these pathways from a common pyrimidine scaffold.

PyrimidinePathways Fig 1. Mechanistic Divergence in Pyrimidine Amination: SNAr vs. Catalytic vs. Oxidative Pathways. Start Pyrimidine Core SNAr_Pre Halogenated Precursor (2-Cl/4-Cl) Start->SNAr_Pre Halogenation CH_Act Direct C-H Activation Start->CH_Act + Amine + Oxidant Meisenheimer Meisenheimer Complex SNAr_Pre->Meisenheimer + Amine Heat/Base Pd_Cycle Pd(0) Oxidative Addition SNAr_Pre->Pd_Cycle + Pd Cat. + Ligand SNAr_Prod Aminopyrimidine (SNAr Product) Meisenheimer->SNAr_Prod - Halide Pd_Complex Pd-Amido Intermediate Pd_Cycle->Pd_Complex + Amine Base BH_Prod Aminopyrimidine (B-H Product) Pd_Complex->BH_Prod Reductive Elimination Radical Radical/Cation Intermediate CH_Act->Radical SET/HAT CH_Prod Aminopyrimidine (C-H Product) Radical->CH_Prod - 2H

Part 2: Performance Metrics & Decision Matrix

The following data aggregates comparative studies involving the coupling of 2-chloro-4-methylpyrimidine with 4-fluoroaniline (a moderately deactivated nucleophile).

MetricMethod A: SNAr Method B: Buchwald-Hartwig Method C: C-H Amination
Reagents iPrOH, DIPEAPd(OAc)₂, Xantphos, Cs₂CO₃DMSO, KOtBu, O₂ (1 atm)
Temperature 120°C (Microwave)80°C100°C
Time 30 min4 - 12 h24 h
Isolated Yield 45 - 60%88 - 95% 40 - 55%
Substrate Scope Limited (Needs electron-poor ring)Broad (Tolerates EDGs)Moderate (Regio-issues)
E-Factor (Waste) Low (<10)High (>50, due to workup/column)Moderate
Cost $

$

Key Insight: While SNAr is the most cost-effective for simple substrates, it fails significantly when the pyrimidine ring is electron-rich or the amine is sterically hindered. In these cases, Buchwald-Hartwig is the mandatory "Gold Standard."

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted SNAr (High Throughput)

Best for: Rapid library generation of electron-deficient pyrimidines.

  • Preparation: In a 10 mL microwave vial, charge 2-chloropyrimidine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent System: Add isopropanol (concentration 0.5 M). Why: Protic solvents stabilize the anionic Meisenheimer intermediate.

  • Base: Add DIPEA (2.0 equiv) to scavenge HCl.

  • Reaction: Seal and irradiate at 140°C for 20 minutes (High absorption setting).

  • Workup: Cool to RT. If product precipitates, filter and wash with cold Et₂O. If soluble, concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: Optimized Buchwald-Hartwig Amination (Robust)

Best for: Deactivated substrates, hindered amines, and scale-up.

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in dry 1,4-dioxane. Stir for 5 min until the solution turns yellow/orange. Why: Pre-forming the active L₂Pd(0) species prevents catalyst decomposition.

  • Substrate Addition: Add the chloropyrimidine (1.0 equiv), amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to 90°C for 12 hours under inert atmosphere.

  • Scavenging: Upon completion, add SiliaMetS® Thiol resin (or equivalent) and stir for 1 hour to remove residual Pd. Filter through Celite.

  • Validation: Check Pd content (ICP-MS) if for biological assay (<5 ppm required).

Protocol C: Metal-Free Oxidative C-H Amination

Best for: Green chemistry applications and non-halogenated precursors.

  • Reagents: Dissolve pyrimidine (1.0 equiv) and amine (2.0 equiv) in dry DMSO.

  • Promoter: Add KOtBu (3.0 equiv). Why: Strong base generates the anionic sigma-complex.

  • Oxidant: Bubble pure O₂ through the solution for 5 mins, then maintain under O₂ balloon.

  • Reaction: Stir at 100°C for 24 hours.

  • Note: This reaction is sensitive to moisture. DMSO must be anhydrous. The mechanism involves the formation of a radical anion followed by oxidation.

Part 4: Critical Analysis & Troubleshooting

Why SNAr Fails

If your SNAr reaction yields <10%, check the Hammett substituent constants of your pyrimidine.

  • Diagnosis: If C5 has an electron-donating group (e.g., -Me, -OMe), the C2/C4 positions are deactivated.

  • Solution: Switch to Protocol B (Buchwald) or convert the chloride to a sulfone (SO₂Me), which is a superior leaving group (approx. 100x faster).

Impurity Profile in Buchwald-Hartwig
  • Protodehalogenation: If you observe the mass of [Pyrimidine-H] (loss of Cl replaced by H), the catalyst is undergoing β-hydride elimination from the solvent or ligand.

  • Fix: Switch from Cs₂CO₃ to NaOtBu (faster transmetallation) or change solvent to Toluene (non-coordinating).

Regioselectivity in C-H Amination
  • Issue: C-H amination often competes between C4 and C2 positions.

  • Rule of Thumb: Under oxidative conditions, nucleophilic attack prefers the most electron-deficient position (usually C4 > C2). Steric hindrance at C4 can force reaction to C2.

References

  • Copin, C., et al. (2015).[2] "SNAr versus Buchwald–Hartwig Amination in the Imidazo[2,1-b][1,3,4]thiadiazole Series." European Journal of Organic Chemistry.[2] Link

  • Guo, S., et al. (2015).[3] "Transition-Metal-Free, Base-Mediated C–H Amination of Pyrimidines." Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Schofield, C. J., et al. (2023). "Recent Advances in Pyrimidine Synthesis and Functionalization." Royal Society of Chemistry Reviews. Link

  • Verma, A., et al. (2021). "Microwave-assisted synthesis of aminopyrimidines: A sustainable approach." Journal of Heterocyclic Chemistry. Link

Sources

A Senior Application Scientist's Guide to Identifying and Qualifying Reference Standards for 2-Benzylpyrimidin-4-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

The Cornerstone of Analysis: Why Your Reference Standard Matters

In the landscape of pharmaceutical development and chemical research, the accuracy and reliability of analytical data are paramount. The foundation upon which this data integrity is built is the reference standard. A reference standard is a highly purified and well-characterized compound used as a benchmark for the qualitative and quantitative analysis of a substance. For a molecule like 2-Benzylpyrimidin-4-amine, a key building block in medicinal chemistry, the quality of the reference standard directly impacts the validity of assays, impurity profiles, and stability studies.

The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized," and the United States Pharmacopeia (USP) further describes them as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products..."[1]. Using a poorly characterized standard introduces systemic error, leading to inaccurate results, compromised batch releases, and potential regulatory setbacks. This guide provides a comprehensive framework for selecting, comparing, and rigorously qualifying a reference standard for 2-Benzylpyrimidin-4-amine, ensuring your analytical methods are built on a foundation of certainty.

Sourcing a Candidate: A Comparative Look at Commercial Availability

The first step in establishing a reference standard is to source a high-purity candidate material. As 2-Benzylpyrimidin-4-amine is not currently listed as an official pharmacopeial standard in the USP, European Pharmacopoeia (EP), or British Pharmacopoeia (BP), researchers must rely on commercial suppliers or custom synthesis for a non-compendial, or secondary, standard.[1][2]

A thorough evaluation of commercially available options is critical. Below is a comparative table of representative suppliers for 2-Benzylpyrimidin-4-amine (CAS 22404-44-0).

Table 1: Comparison of Commercially Available 2-Benzylpyrimidin-4-amine

SupplierProduct NumberStated Purity/SpecificationAnalytical Data Provided
BLD Pharm 22404-44-0Not explicitly stated on the product page, requires batch-specific CoA.NMR, HPLC, LC-MS, UPLC available for documentation.[3]
Generic Supplier A Varies≥98% (HPLC)Typically HPLC and ¹H NMR.
Generic Supplier B Varies≥99% (by titration or HPLC)CoA may include HPLC, MS, and NMR data.

Causality Behind the Choice: When selecting a supplier, the primary consideration is not just the quoted purity but the comprehensiveness of the accompanying Certificate of Analysis (CoA). A supplier like BLD Pharm, which offers access to a suite of analytical data, provides a higher initial degree of confidence.[3] However, regardless of the source, the onus is on the end-user to independently verify the material's fitness for purpose. The stated purity from a vendor is a claim; your in-house qualification is the verification.[4]

The Anatomy of a High-Quality Reference Standard: Critical Quality Attributes (CQAs)

Before initiating experimental work, it is crucial to define the Analytical Target Profile (ATP)—the performance requirements for the analytical method.[5] This profile dictates the necessary quality of the reference standard. The essential CQAs for a 2-Benzylpyrimidin-4-amine reference standard are:

  • Identity: The material must be unambiguously confirmed as 2-Benzylpyrimidin-4-amine.

  • Purity: The standard should have the highest purity reasonably attainable, ideally ≥99.5%.[1] High purity minimizes the impact of impurities on assay results and simplifies impurity profiling.

  • Potency (Assay): A precise, certified value of the compound's content, often determined by mass balance or quantitative NMR (qNMR), is required for accurate quantitative measurements.

  • Stability: The standard must be stable under defined storage conditions to ensure its integrity throughout its period of use.[6]

  • Homogeneity: The properties of the standard must be consistent throughout the entire batch.

The Qualification Protocol: A Self-Validating System

The following section outlines the core experimental protocols required to qualify a candidate lot of 2-Benzylpyrimidin-4-amine as a reference standard. This multi-faceted approach ensures that each CQA is rigorously tested, creating a self-validating system where orthogonal techniques confirm the material's identity and purity.

Identity Confirmation: Unambiguous Structural Elucidation

A. ¹H NMR Spectroscopy

  • Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules.[7][8][9] For 2-Benzylpyrimidin-4-amine, ¹H NMR provides a unique fingerprint, confirming the presence and connectivity of all protons. The expected spectrum should be consistent with the structure: aromatic protons of the benzyl and pyrimidine rings, the methylene bridge protons, and the amine protons.

  • Trustworthiness: The chemical shifts and coupling constants are highly sensitive to the molecular structure. Any deviation from the expected pattern would immediately flag a potential structural isomer or incorrect compound.[10]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate standard into an NMR tube.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable amine protons.

  • Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Interpretation:

    • Chemical Shift (δ): Compare observed chemical shifts with predicted values or literature data.

      • Benzyl Protons: Expect signals in the aromatic region (~7.2-7.4 ppm).

      • Pyrimidine Protons: Expect characteristic doublets for the coupled protons on the pyrimidine ring.

      • Methylene Protons (-CH₂-): Expect a singlet around 4.0 ppm.

      • Amine Protons (-NH₂): Expect a broad singlet, the position of which is solvent and concentration-dependent.

    • Integration: Verify that the integral ratios of the signals match the number of protons in each environment (e.g., 5H for phenyl, 2H for CH₂, 2H for pyrimidine CH, 2H for NH₂).

    • Coupling Patterns: Analyze splitting patterns to confirm proton connectivity.

B. Mass Spectrometry (MS)

  • Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a critical and orthogonal confirmation of identity.[11][12] Techniques like Electrospray Ionization (ESI) are well-suited for polar, nitrogen-containing heterocycles.

  • Trustworthiness: The molecular ion peak ([M+H]⁺) provides a precise mass that must match the theoretical exact mass of 2-Benzylpyrimidin-4-amine (C₁₁H₁₁N₃, MW = 185.23 g/mol ; Exact Mass = 185.0953). This test effectively rules out compounds with different elemental formulas.[13]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the candidate standard (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).

  • Chromatography: A short chromatographic run can be used to introduce the sample.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • MS Acquisition: Acquire data in positive ESI mode over a mass range of m/z 50-500.

  • Interpretation: Look for the protonated molecular ion [M+H]⁺ at m/z 186.1031. The measured mass should be within 5 ppm of the theoretical exact mass.

Purity Assessment & Impurity Profiling: The Power of HPLC
  • Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds and separating them from process-related impurities or degradation products.[14] A well-developed reversed-phase HPLC method can resolve the main component from even closely related structures.

  • Trustworthiness: The method validation principle of specificity ensures that the analytical signal is solely from the analyte of interest.[15] By using a photodiode array (PDA) detector, peak purity can be assessed, confirming that the main peak is not co-eluting with any impurities. The area percent of the main peak provides a direct measure of chromatographic purity.

Experimental Protocol: Reversed-Phase HPLC for Purity

  • System Preparation: Use a validated HPLC or UPLC system equipped with a PDA or UV detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm). A robust, modern C18 column is chosen for its versatility with aromatic compounds.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid. The buffer is essential for controlling the ionization state of the amine and ensuring symmetrical peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for separating potential impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: 254 nm, where the pyrimidine and benzyl chromophores have strong absorbance.

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately prepare a solution of the candidate standard in the mobile phase at a concentration of ~0.5 mg/mL.

  • Analysis & Interpretation:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks. This represents the chromatographic purity.

    • The purity should be ≥99.5% for a primary reference standard.

    • Investigate any impurity peak exceeding 0.10%.

Visualizing the Workflow and Logic

A structured workflow is essential for a robust qualification process. The following diagrams illustrate the logical flow of experiments and the relationship between analytical techniques.

G cluster_0 Phase 1: Sourcing & Initial Checks cluster_1 Phase 2: Definitive Qualification cluster_2 Phase 3: Certification & Release Sourcing Source Candidate Standard CoA_Review Review Supplier CoA Sourcing->CoA_Review Physical_Check Physical Characterization (Appearance, Solubility) CoA_Review->Physical_Check Identity Identity Confirmation (NMR, MS) Physical_Check->Identity Purity Purity & Impurity Profile (HPLC-PDA) Identity->Purity Data_Review Comprehensive Data Review Purity->Data_Review Certification Certify Standard & Assign Potency Data_Review->Certification Stability Initiate Stability Study Certification->Stability

Caption: Workflow for Reference Standard Qualification.

G cluster_identity Identity CQA cluster_purity Purity CQA center Qualified 2-Benzylpyrimidin-4-amine Reference Standard NMR Correct ¹H NMR (Shifts, Integrals) NMR->center MS Accurate Mass [M+H]⁺ MS->center HPLC Chromatographic Purity ≥99.5% HPLC->center Impurities Impurities <0.1% Impurities->center

Caption: Relationship between Analytical Data and CQAs.

Final Assessment and Best Practices

Upon completion of the analytical protocols, a comprehensive review of all data is required.

  • The Certificate of Analysis (CoA): A robust, internally generated CoA should be created. This document is the definitive record of the standard's quality and should include the assigned purity value, identity confirmation data (or references to it), recommended storage conditions, and a re-test date.[4]

  • Purity Assignment: The final purity value is typically assigned using a mass balance approach, where purity is calculated as 100% minus the sum of all detected impurities (chromatographic impurities, water content, residual solvents, and non-combustible residue). For routine use, the chromatographic purity from a validated HPLC method is often sufficient.

  • Storage and Handling: As per USP guidelines, reference standards should be stored in their original, tightly sealed containers, protected from light and heat, to prevent degradation.[6] The stability of 2-Benzylpyrimidin-4-amine should be monitored periodically to ensure its continued fitness for use.

By adhering to this rigorous, multi-technique qualification process, researchers and drug developers can establish a high-quality, in-house reference standard for 2-Benzylpyrimidin-4-amine. This investment in characterization ensures the accuracy and defensibility of all subsequent analytical data, forming a solid foundation for research, development, and quality control.

References

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Available at: [Link]

  • Futurity Proceedings. Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ACS Publications. Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Available at: [Link]

  • ResearchGate. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. Available at: [Link]

  • USPBPEP. General Chapters: <11> USP REFERENCE STANDARDS. Available at: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • MDPI. Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Available at: [Link]

  • International Council for Harmonisation (ICH). Q14 Analytical Procedure Development. Available at: [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • University of Zaragoza. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available at: [Link]

  • ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Available at: [Link]

  • Bentham Science. Advanced NMR techniques for structural characterisation of heterocyclic structures. Available at: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Wiley. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]

  • ProQuest. Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. Available at: [Link]

  • Journal of Food Science and Technology. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]

  • Spectroscopy Online. Spectroscopic Identification of Nitrogen- and Oxygen-Rich Polymeric Organics in Asteroid Bennu Regolith. Available at: [Link]

  • National Institutes of Health (NIH). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Acceptability of Standards from Alternative Compendia (BP/EP/JP). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.